5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCMXFIPSVVVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428076 | |
| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027617-86-2, 1062295-85-5 | |
| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest as a key building block in medicinal chemistry and agrochemical research. Its unique structural combination of a pyrazole core, a trifluoromethyl group, and a cyclopropyl moiety imparts favorable physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as an intermediate in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a stable compound under recommended storage conditions. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the pyrazole ring protons and the overall electronic properties of the molecule, while the cyclopropyl group can enhance metabolic stability and binding selectivity in target proteins.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1027617-86-2 | [1][2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1][2] |
| Predicted Boiling Point | 235.1 ± 35.0 °C | [2] |
| Purity | Typically ≥95% | [1][3] |
| MDL Number | MFCD03422575 | [1] |
Table 2: Handling and Storage
| Parameter | Recommendation | Reference |
| Storage | Sealed, dry, 2-8℃ | [1] |
| Safety | Refer to Material Safety Data Sheet (MSDS) | [1] |
Synthesis and Characterization
The synthesis of substituted pyrazoles like this compound typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a common synthetic route would involve the reaction of a cyclopropyl-containing β-diketone with trifluoroacetic anhydride followed by cyclization with hydrazine.
General Experimental Protocol: Synthesis
A plausible synthetic approach, based on established pyrazole synthesis methodologies, is the reaction of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione with hydrazine hydrate.[4][5]
-
Reaction Setup: To a solution of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Biological Activities and Applications
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] this compound is particularly noted as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer therapy.[1] The trifluoromethyl and cyclopropyl groups are known to improve metabolic stability and binding affinity in active compounds.[1]
Kinase Inhibition
Many kinase inhibitors share a common structural scaffold that can be derived from functionalized pyrazoles. The pyrazole ring can act as a versatile scaffold for presenting substituents that interact with the ATP-binding pocket of kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major class of targeted cancer therapies.
Below is a generalized workflow for the utilization of this compound in the discovery of kinase inhibitors.
Caption: Drug discovery workflow using the pyrazole core.
Potential Signaling Pathway Involvement
Given its application in developing kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and agrochemical development. Its well-defined properties and the versatility of the pyrazole core make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and other valuable chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 1027617-86-2 [m.chemicalbook.com]
- 3. One moment, please... [sobekbio.com]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 8. jchr.org [jchr.org]
An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry and agrochemical research due to the unique combination of the cyclopropyl and trifluoromethyl moieties, which can impart desirable pharmacological and pesticidal properties. This document details a robust synthetic protocol, thorough characterization methods, and discusses the potential biological significance of this class of compounds.
Introduction
Pyrazole scaffolds are a cornerstone in the development of a wide range of biologically active molecules. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity, while a cyclopropyl group can introduce conformational rigidity and improve pharmacokinetic properties. The title compound, this compound, serves as a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including acting as fungicides, herbicides, and insecticides in the agricultural sector, and as anti-inflammatory and anticancer agents in medicine.[1][2]
Synthesis of this compound
The most direct and widely employed method for the synthesis of pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4] For the synthesis of this compound, the logical precursors are 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute) or Glacial Acetic Acid
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid or oil.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The expected chemical shifts for the target molecule are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-H (C4-H) | ~6.4 | ~105 |
| Cyclopropyl-CH | ~2.0 | ~8 |
| Cyclopropyl-CH₂ | ~0.9 and ~0.7 | ~6 |
| Pyrazole-C3 | - | ~145 (q, J ≈ 37 Hz) |
| Pyrazole-C5 | - | ~150 |
| CF₃ | - | ~121 (q, J ≈ 268 Hz) |
Note: Predicted values are based on literature data for similar pyrazole derivatives. 'q' denotes a quartet due to coupling with fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 2: Predicted Mass Spectrometry Data
| Ion | m/z (calculated) | Notes |
| [M+H]⁺ | 177.0634 | Molecular ion peak (protonated) |
| [M]⁺˙ | 176.0556 | Molecular ion peak |
| [M-CF₃]⁺ | 107.0501 | Loss of the trifluoromethyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy helps to identify the functional groups present in the molecule.
Table 3: Predicted FTIR Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H stretch (cyclopropyl) | 3000-3100 |
| C=N stretch (pyrazole ring) | 1550-1620 |
| C-F stretch (trifluoromethyl) | 1100-1300 |
Biological Significance and Potential Applications
Pyrazole derivatives are prominent in both the pharmaceutical and agrochemical industries due to their diverse biological activities.
Agrochemical Applications
Many commercial pesticides contain a pyrazole core. Their mode of action often involves the inhibition of crucial enzymes in pests.
-
Fungicides: Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[5]
-
Herbicides: Certain pyrazole derivatives inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which is essential for the biosynthesis of plastoquinone and tocopherols. This leads to bleaching and eventual death of the weed.[5][6]
-
Insecticides: Pyrazole-based insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in the nervous system of insects, causing hyperexcitation and death.[5]
Caption: Modes of action for pyrazole-based agrochemicals.
Pharmaceutical Applications: The Case of Celecoxib
Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole core. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway.
Caption: Simplified signaling pathway of Celecoxib action.
Conclusion
This compound is a synthetically accessible and highly valuable heterocyclic compound. The well-established cyclocondensation reaction provides a reliable route for its preparation. Its structural features suggest significant potential for the development of new and effective agrochemicals and pharmaceuticals. The characterization data presented in this guide, although predictive, offer a solid foundation for researchers working on the synthesis and application of this and related pyrazole derivatives. Further investigation into the specific biological activities of this compound is warranted to fully explore its potential in various fields of research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Structural and Conformational Analysis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique combination of the cyclopropyl and trifluoromethyl moieties. The cyclopropyl group can induce specific conformational preferences and metabolic stability, while the trifluoromethyl group modulates electronic properties, lipophilicity, and binding interactions. This technical whitepaper provides a comprehensive analysis of the structural features and conformational landscape of this molecule. While a dedicated crystal structure for this compound is not publicly available, this guide synthesizes information from closely related analogs and computational chemistry principles to predict its structural parameters and conformational dynamics. Detailed experimental protocols for its synthesis and characterization are also presented.
Introduction
Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring creates a molecule with a distinct stereoelectronic profile. Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for designing novel molecules with enhanced efficacy and specificity.
Structural Analysis
The fundamental structure of this compound consists of a five-membered aromatic pyrazole ring. The key substituents are a cyclopropyl ring attached to carbon C5 and a trifluoromethyl group at carbon C3. The basic structural information is summarized in Table 1.
Table 1: General Structural Information for this compound
| Property | Value |
| Molecular Formula | C₇H₇F₃N₂ |
| SMILES | C1CC1C2=CC(=NN2)C(F)(F)F |
| InChI Key | SUCMXFIPSVVVQE-UHFFFAOYSA-N |
Based on analyses of analogous structures, the pyrazole ring is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the electron-withdrawing trifluoromethyl group and the sp²-hybridized cyclopropyl group. Predicted key structural parameters, extrapolated from similar pyrazole derivatives, are presented in Table 2.
Table 2: Predicted Structural Parameters of this compound
| Parameter | Predicted Value | Basis of Prediction |
| Pyrazole Ring Planarity | Near Planar | General feature of aromatic pyrazoles |
| C3-CF₃ Bond Length | ~1.50 Å | Typical C-CF₃ bond length |
| C5-Cyclopropyl Bond Length | ~1.48 Å | Typical C-C single bond between sp² and sp³ carbons |
| N1-N2 Bond Length | ~1.35 Å | Typical N-N bond length in pyrazoles |
| Dihedral Angle (Pyrazole-Cyclopropyl) | Variable (see Conformational Analysis) | Steric and electronic effects |
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation of the cyclopropyl and trifluoromethyl groups relative to the pyrazole ring.
Cyclopropyl Group Conformation
The orientation of the cyclopropyl group with respect to the pyrazole ring is a key determinant of the molecule's overall shape. Two principal conformations are anticipated: a "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C5-H bond of the pyrazole, and a "perpendicular" conformation, where the C-H bond of the cyclopropyl ring's methine group is orthogonal to the pyrazole ring plane. The energetic preference between these conformers is influenced by steric hindrance and electronic interactions between the rings. Studies on similar cyclopropyl-substituted heterocycles suggest that the bisected conformation is often slightly lower in energy.
Trifluoromethyl Group Conformation
The trifluoromethyl group is expected to exhibit relatively free rotation around the C3-CF₃ bond, with a low rotational barrier. The staggered conformations of the fluorine atoms relative to the pyrazole ring bonds are likely to be the most stable.
A Potential Energy Surface (PES) scan, a common computational method, can be employed to identify the most stable conformers and the energy barriers between them. A study on the closely related 5-methyl-3-(trifluoromethyl)-1H-pyrazole revealed the presence of two stable conformers, highlighting the utility of this approach.[1]
Experimental Protocols
The synthesis and structural characterization of this compound would follow established methodologies for pyrazole derivatives.
Synthesis
A plausible synthetic route involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a trifluoromethyl-hydrazine derivative. A general workflow for the synthesis is depicted below.
Structural Characterization
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.
-
Protocol: Crystals of the compound would be grown by slow evaporation from a suitable solvent. A selected crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature. The structure is then solved and refined using standard crystallographic software.
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure in solution.
-
Protocol: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a high-field NMR spectrometer. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.
Computational Modeling: Density Functional Theory (DFT) calculations are invaluable for predicting the geometry, conformational energies, and spectroscopic properties.
-
Protocol: The structure of the molecule is built in silico. Geometry optimization and frequency calculations are performed using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). A PES scan can be carried out by systematically rotating the cyclopropyl and trifluoromethyl groups to map the conformational landscape.
The logical workflow for a comprehensive structural and conformational analysis is illustrated below.
Conclusion
While direct experimental data for this compound is limited in the public domain, a robust understanding of its structural and conformational properties can be achieved through a combination of established synthetic methods, advanced spectroscopic techniques, and powerful computational modeling. The insights gained from such studies are critical for the rational design of novel pyrazole-based compounds in various fields of chemical research. The protocols and predictive analyses outlined in this whitepaper provide a solid framework for researchers and drug development professionals to further investigate this promising molecule.
References
Spectroscopic and Synthetic Profile of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the novel heterocyclic compound, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of known data, predicted values, and representative spectroscopic information from closely related structural analogs. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate further research and application.
Compound Identity and Properties
This compound is a substituted pyrazole featuring a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group is known to significantly influence the physicochemical and biological properties of organic molecules, often enhancing metabolic stability and membrane permeability.
| Property | Value | Source |
| CAS Number | 1027617-86-2 | [1][2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [1][3][4] |
| Molecular Weight | 176.14 g/mol | [1][3] |
| Monoisotopic Mass | 176.05614 Da | [4] |
Spectroscopic Data (Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole derivatives. The chemical shifts and coupling constants are influenced by the substituents on the pyrazole ring. For this compound, the following spectral characteristics are anticipated.
Table 2.1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 12.5 - 13.5 | br s | N-H |
| ~ 6.4 - 6.6 | s | C4-H |
| ~ 1.9 - 2.1 | m | Cyclopropyl CH |
| ~ 0.8 - 1.2 | m | Cyclopropyl CH₂ |
Table 2.2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 (q, J ≈ 37 Hz) | C3-CF₃ |
| ~ 140 - 145 | C5 |
| ~ 121.8 (q, J ≈ 268 Hz) | CF₃ |
| ~ 100 - 105 | C4 |
| ~ 5 - 10 | Cyclopropyl CH |
| ~ 5 - 10 | Cyclopropyl CH₂ |
Table 2.3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.
Table 2.4: Representative IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150 - 3300 | Medium, Broad | N-H stretching |
| 2900 - 3100 | Medium | C-H stretching (cyclopropyl and aromatic) |
| 1550 - 1620 | Medium | C=N stretching |
| 1100 - 1350 | Strong | C-F stretching (trifluoromethyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is provided below.
Table 2.5: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 177.06342 |
| [M+Na]⁺ | 199.04536 |
| [M-H]⁻ | 175.04886 |
| [M]⁺ | 176.05559 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of pyrazole derivatives, adaptable for this compound.
Synthesis: Knorr Pyrazole Synthesis (General Procedure)
The synthesis of 3-substituted pyrazoles is often achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a trifluoromethylated 1,3-dicarbonyl precursor would be required.
References
The Ascendant Trajectory of Cyclopropyl Trifluoromethyl Pyrazoles in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The confluence of the rigid, three-dimensional cyclopropyl group and the electron-withdrawing, metabolically stable trifluoromethyl moiety within the versatile pyrazole scaffold has given rise to a new class of compounds with significant potential in medicinal chemistry. These novel cyclopropyl trifluoromethyl pyrazoles are demonstrating a broad spectrum of biological activities, positioning them as promising candidates for the development of next-generation therapeutics. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
I. Biological Activities and Quantitative Data
Recent research has highlighted the efficacy of cyclopropyl trifluoromethyl pyrazoles across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The unique combination of substituents often leads to enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Kinase Inhibition in Oncology
A significant area of investigation for cyclopropyl trifluoromethyl pyrazoles is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.
Table 1: Kinase Inhibitory Activity of Cyclopropyl Trifluoromethyl Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (EC₅₀/GI₅₀) | Reference |
| 1 | Discoidin Domain Receptor 1 (DDR1) | 5.8 | - | - | [1] |
| 1 | Discoidin Domain Receptor 2 (DDR2) | 3.2 | - | - | [1] |
| 2a | Cyclin-Dependent Kinase 16 (CDK16) | - | HEK293 | 33.0 nM (EC₅₀) | [2] |
| 2b | Cyclin-Dependent Kinase 16 (CDK16) | - | HEK293 | 124.0 nM (EC₅₀) | [2] |
Compound 1: 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide Compounds 2a and 2b are derivatives of 5-cyclopropyl-1H-pyrazole-3-amine with a trifluoromethylphenyl moiety.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cyclopropyl trifluoromethyl pyrazoles have shown promise in combating Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | S. aureus (MRSA) | 3.12 | [3] |
| 3a | E. faecalis | 3.12 | [3] |
| 3b | S. aureus (MRSA) | >50 | [3] |
| 3b | E. faecalis | >50 | [3] |
Compounds 3a and 3b are derivatives of a pyrazole scaffold with both cyclopropyl and trifluoromethylphenyl substitutions.
II. Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of representative cyclopropyl trifluoromethyl pyrazoles.
Synthesis of Cyclopropyl Trifluoromethyl Pyrazole Derivatives
2.1.1 Synthesis of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 1)
The synthesis of this class of compounds typically involves a multi-step process, beginning with the construction of the pyrazole and quinazoline cores, followed by their coupling and final amidation.
-
Step 1: Synthesis of 1-cyclopropyl-1H-pyrazol-4-amine: This intermediate can be prepared through the cyclization of a suitable precursor, such as a β-ketonitrile, with cyclopropylhydrazine.
-
Step 2: Synthesis of the Quinazoline Core: The quinazoline scaffold is often constructed via a condensation reaction, for example, between an anthranilic acid derivative and a formamide equivalent.
-
Step 3: Coupling Reaction: The pyrazolamine and the quinazoline core are coupled, typically through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
-
Step 4: Amidation: The final step involves the amide bond formation between the carboxylic acid on the quinazoline moiety and 3-(trifluoromethyl)aniline, often facilitated by a coupling agent such as HATU or EDC/HOBt.
2.1.2 Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazole Antibacterial Agents (Compounds 3a, 3b)
The synthesis of these antibacterial agents generally follows a path involving the formation of a pyrazole aldehyde intermediate, followed by reductive amination.[3]
-
Step 1: Formation of Hydrazone: Reaction of an appropriately substituted acetophenone with a trifluoromethylphenylhydrazine to form the corresponding hydrazone.
-
Step 2: Vilsmeier-Haack Reaction: The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield the pyrazole-4-carbaldehyde.
-
Step 3: Reductive Amination: The pyrazole aldehyde is then reacted with various anilines in the presence of a reducing agent, such as sodium triacetoxyborohydride, to afford the final N-arylmethyl-pyrazole derivatives.
Biological Assays
2.2.1 In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase.
-
Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. Inhibition of the kinase results in a higher remaining ATP concentration, which is detected using a luciferase-based system.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, a suitable substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a defined period.
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
2.2.2 NanoBRET™ Target Engagement Cellular Assay
This assay measures the binding of a compound to its target kinase within living cells.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Add the fluorescent tracer to all wells.
-
Incubate to allow for compound binding and tracer displacement.
-
Measure the BRET signal using a plate reader.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
2.2.3 Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
III. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these novel compounds is crucial for their development as therapeutic agents.
Inhibition of Discoidin Domain Receptor (DDR) Signaling
DDRs are receptor tyrosine kinases that are activated by collagen and are implicated in fibrosis and cancer.
Caption: Inhibition of DDR signaling by a cyclopropyl trifluoromethyl pyrazole.
Modulation of Cyclin-Dependent Kinase 16 (CDK16) Pathway
CDK16 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK16 pathway by a cyclopropyl pyrazole derivative.
Antibacterial Mechanism of Action
While the exact mechanism for many novel antibacterial pyrazoles is still under investigation, a common mode of action for pyrazole-based antibacterials is the disruption of essential cellular processes.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
mechanism of action of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and its Analogs
Introduction
While this compound is not extensively documented as a standalone agent in publicly available literature, its core structure is a key pharmacophore in a range of biologically active molecules. This guide synthesizes the available information on closely related pyrazole derivatives to provide a comprehensive overview of the likely mechanism of action, with a primary focus on the well-established role of trifluoromethyl-pyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). Additionally, other potential biological activities, such as insecticidal and anticancer effects, will be discussed. This document is intended for researchers, scientists, and professionals in drug development.
Likely Mechanism of Action: Selective COX-2 Inhibition
The most probable mechanism of action for compounds based on the this compound scaffold is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This assertion is based on extensive research on structurally similar 1,5-diarylpyrazole derivatives, such as the commercial drug Celecoxib (SC-58635), which features a trifluoromethyl group at the 3-position of the pyrazole ring.[1]
The Cyclooxygenase (COX) Enzymes
Cyclooxygenase, or prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It exists in two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Molecular Interaction with COX-2
The trifluoromethyl group on the pyrazole ring plays a crucial role in the selective binding to COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The trifluoromethyl group of the pyrazole derivative can fit into this side pocket, leading to a more stable and selective interaction with COX-2. This interaction is further stabilized by hydrogen bonding and van der Waals forces with amino acid residues in the active site.
Signaling Pathway
The inhibition of COX-2 by this compound and its analogs directly impacts the arachidonic acid signaling pathway. By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the production of downstream pro-inflammatory prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (TXA2) is significantly reduced.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Quantitative Data
While specific quantitative data for this compound is not available, the following table summarizes representative data for structurally related COX-2 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | >375 | [1] |
| SC-236 | COX-2 | 0.009 | 1111 | [1] |
| Pyrazole Derivative 4 | COX-2 | Not specified | Not specified | [2] |
| Pyrazole Derivative 8d | COX-2 | Not specified | Not specified | [3] |
Other Potential Biological Activities
Derivatives of pyrazole containing cyclopropyl and trifluoromethyl moieties have been investigated for other biological activities as well.
Insecticidal Activity
Several patents describe the use of 1-aryl-5-alkyl pyrazole compounds, which can include cyclopropyl and trifluoromethyl groups, as insecticides.[4] The mechanism of action in insects is often different from that in mammals and may involve targeting specific insect neuronal receptors, such as the GABA receptor.
Anticancer Activity
Some 3(5)-amino-pyrazole derivatives have been evaluated as antitumor agents.[5] The proposed mechanisms can be diverse, including the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Antimicrobial and Antifungal Activity
Pyrazole derivatives have also shown promise as antimicrobial and antifungal agents.[6][7][8][9] The mechanism of action in these cases could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyrazole-based COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is used to determine the potency and selectivity of a compound for the COX enzymes.
Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The production of PGE2 is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for in vitro COX inhibition assay.
Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model of inflammation used to assess the anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Edema: A subcutaneous injection of carrageenan is given into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry. Based on extensive research on analogous compounds, the primary mechanism of action is likely the selective inhibition of COX-2, leading to potent anti-inflammatory effects. The trifluoromethyl group is a key determinant of this selectivity. While other biological activities, including insecticidal, anticancer, and antimicrobial effects, have been reported for this class of compounds, COX-2 inhibition remains the most thoroughly characterized mechanism. Further research on the specific compound this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7759381B2 - 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof - Google Patents [patents.google.com]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. academicstrive.com [academicstrive.com]
- 9. mdpi.com [mdpi.com]
In Silico Modeling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed methodologies for computational analysis, presents hypothetical yet representative data in structured tables, and utilizes visualizations to illustrate key processes and interactions. The content is based on established computational protocols for similar pyrazole derivatives, targeting key enzymes in disease pathways.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and also finds use in agrochemical formulations.[1] Its structural features, including the trifluoromethyl and cyclopropyl groups, are known to enhance metabolic stability and binding selectivity in active compounds.[1] In silico modeling plays a crucial role in understanding the molecular interactions of this scaffold with biological targets, thereby guiding the design of more potent and selective therapeutic agents.
This guide will focus on the in silico analysis of this compound with two potential and well-studied biological targets for pyrazole derivatives: Cyclooxygenase-2 (COX-2) and B-Raf Kinase.
Potential Biological Targets and Signaling Pathways
Pyrazole derivatives have been extensively studied as inhibitors of various enzymes involved in disease signaling pathways. Two prominent targets for which pyrazole-based inhibitors have shown significant activity are COX-2, involved in inflammation, and B-Raf kinase, a key component of the MAPK/ERK signaling pathway implicated in cancer.
In Silico Modeling Workflow
A typical in silico workflow for assessing the interaction of a small molecule like this compound with a protein target involves several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.
Experimental Protocols
This section details the methodologies for key in silico experiments.
Ligand and Protein Preparation
Ligand Preparation:
-
The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw or MarvinSketch).
-
The 2D structure is converted to a 3D structure.
-
The geometry of the 3D structure is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods to obtain a low-energy conformation.
-
Partial charges are assigned to the atoms.
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1; B-Raf Kinase, PDB ID: 4YHT) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes.
Molecular Docking
Molecular docking is performed to predict the preferred binding orientation of the ligand to the protein and to estimate the binding affinity.
Protocol using AutoDock Vina:
-
The prepared ligand and protein files are converted to the PDBQT format using AutoDockTools.
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.
-
The docking simulation is run using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box.
-
The output provides a set of binding poses ranked by their predicted binding affinities (in kcal/mol).
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time and to assess the stability of the predicted binding pose.
Protocol using GROMACS:
-
The docked complex with the best binding affinity is selected as the starting structure for the MD simulation.
-
The complex is placed in a simulation box and solvated with a suitable water model (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
The system is energy minimized to remove any bad contacts.
-
The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
A production MD run is performed for a desired length of time (e.g., 100 ns).
-
The trajectory of the simulation is saved for further analysis.
Data Presentation
The following tables present hypothetical but representative quantitative data that could be obtained from the in silico modeling of this compound.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| COX-2 | 3LN1 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| B-Raf Kinase | 4YHT | -9.2 | Cys532, Phe595, Trp531 | Hydrogen Bond, Pi-Pi Stacking |
Table 2: Molecular Dynamics Simulation Analysis (100 ns)
| System | Average RMSD (Å) | Average RMSF (Å) | Average Number of Hydrogen Bonds |
| Pyrazole-COX-2 Complex | 1.8 | 1.2 | 2.5 |
| Pyrazole-B-Raf Complex | 2.1 | 1.5 | 3.1 |
Visualization of Molecular Interactions
The following diagram illustrates the hypothetical key interactions between this compound and the active site of a target protein, as predicted by molecular docking.
Conclusion
This technical guide has outlined a comprehensive in silico approach for modeling the interactions of this compound with potential biological targets. The methodologies described, from ligand and protein preparation to molecular docking and dynamics simulations, provide a robust framework for researchers in drug discovery. The presented data and visualizations, while hypothetical, serve as a practical example of the types of insights that can be gained through computational studies. Such in silico analyses are invaluable for understanding structure-activity relationships, optimizing lead compounds, and accelerating the development of novel therapeutics.
References
A Technical Guide to the Patent Landscape of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the patent literature surrounding 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives. This class of compounds has garnered significant interest in the pharmaceutical and agrochemical industries due to its versatile biological activities, ranging from kinase inhibition for cancer therapy to herbicidal and fungicidal properties. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.
Core Structure and Derivatives
The foundational chemical structure is this compound. The patent literature reveals a multitude of derivatives where various substituents are attached to the pyrazole ring, primarily at the N1 position and through carboxamide or other linkages at the C4 or C5 positions. These modifications are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the compounds.
Quantitative Biological Activity
The patent literature discloses a range of biological activities for this compound derivatives. The following tables summarize the available quantitative data for kinase inhibition and herbicidal activity.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound/Patent Reference | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Notes |
| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile[1] | JNK3 | 227 | - | A novel selective inhibitor scaffold of JNK3.[1] |
| DDR1/2 Inhibitor (Compound 47)[2] | DDR1 | - | - | Potent discoidin domain receptor inhibitor.[2] |
| Pan-FGFR Inhibitor | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3, 5.7 | - | A potent pan-FGFR inhibitor.[3] |
Note: Comprehensive quantitative data for a wide range of specific this compound derivatives is often limited in the public patent literature. The data presented here is a representative sample from available sources.
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound Reference | Weed Species | Application Rate | Inhibition (%) | Growth Stage |
| 5-amino-1-phenyl-pyrazoles[4] | Various | Not specified | Not specified | Pre- and post-emergence |
| Pyrazole derivatives[5] | Various | Not specified | Not specified | Not specified |
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles[6] | Digitaria sanguinalis | 750 g a.i. ha⁻¹ | Excellent | Post-emergence |
Note: The herbicidal activity data is often presented in qualitative terms (e.g., "excellent activity") or as percentage inhibition at a specific concentration, rather than as IC50 or EC50 values.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following protocols are synthesized from methodologies described in the patent literature.
General Synthesis of this compound Carboxamide Derivatives
This protocol outlines a general multi-step synthesis for N-substituted-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, a common scaffold found in the patent literature.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for pyrazole carboxamide derivatives.
Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxo-1,1,1-trifluorobutanoate. Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane at 0°C to room temperature.
Step 2: Synthesis of this compound. The resulting diketone from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of this compound-4-carboxylic Acid. The pyrazole from Step 2 is carboxylated at the C4 position. This can be achieved through various methods, such as treatment with a strong base like n-butyllithium followed by quenching with carbon dioxide.
Step 4: Amide Coupling. The carboxylic acid from Step 3 is activated, for example, with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by conversion to the acid chloride using thionyl chloride. The activated acid is then reacted with the desired amine in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) to yield the final N-substituted carboxamide derivative.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases, such as JNK3, B-Raf, or Aurora kinases.
Experimental Workflow for Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation : All reagents are prepared in a suitable kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA). The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction : The kinase, its specific substrate (e.g., a peptide or protein), and the test compound are pre-incubated in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Detection : The kinase activity is measured by quantifying the amount of product formed or the amount of ATP consumed. Common detection methods include:
-
Luminescence-based assays (e.g., ADP-Glo™) : Measures the amount of ADP produced.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., HTRF®) : Uses antibodies to detect the phosphorylated substrate.
-
Radiometric assays : Involve the use of [γ-³²P]ATP and measurement of radioactivity incorporated into the substrate.
-
-
Data Analysis : The results are expressed as the percentage of kinase activity relative to a control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Signaling Pathways
The therapeutic potential of this compound derivatives as kinase inhibitors stems from their ability to modulate key cellular signaling pathways implicated in diseases like cancer. The following diagrams illustrate the general signaling pathways for JNK, B-Raf, and Aurora kinases.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals and plays a role in apoptosis, inflammation, and cell differentiation.
Caption: Simplified JNK signaling pathway.
B-Raf Signaling Pathway
The B-Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.
Caption: Simplified B-Raf/MEK/ERK signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their dysregulation can lead to aneuploidy and tumorigenesis.
Caption: Roles of Aurora A and B kinases in mitosis.
Conclusion
The patent literature demonstrates that this compound derivatives are a versatile and promising scaffold for the development of new therapeutic agents and agrochemicals. The core structure allows for extensive chemical modification, leading to compounds with potent and selective biological activities. While the publicly available quantitative data is not always exhaustive, the disclosed synthetic routes and biological assay methodologies provide a solid foundation for researchers to build upon. The inhibition of key signaling pathways, such as those involving JNK, B-Raf, and Aurora kinases, highlights the significant potential of these derivatives in oncology and other therapeutic areas. Further research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be critical in translating the potential of this chemical class into tangible products.
References
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. data.epo.org [data.epo.org]
- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique combination of a cyclopropyl group and a trifluoromethyl moiety confers advantageous properties to larger molecules, including enhanced metabolic stability and target-binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this important chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds. The strategic substitution of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the electron-withdrawing trifluoromethyl group often enhances binding affinity and cell permeability. This compound has emerged as a crucial intermediate in the synthesis of a new generation of pharmaceuticals, particularly kinase inhibitors for oncology, and advanced agrochemicals.[1] This guide will delve into the history of its development, its synthesis, and its role in the creation of novel bioactive molecules.
Discovery and History
While the specific initial discovery of this compound is not prominently documented in publicly available literature, its development is intrinsically linked to the broader exploration of fluorinated pyrazole derivatives in pharmaceutical and agrochemical research. The synthesis of various substituted pyrazoles has been a subject of interest for decades, with numerous methods developed for their preparation.[2][3] The combination of the cyclopropyl and trifluoromethyl groups on the pyrazole scaffold represents a more recent strategic design element in medicinal chemistry, aimed at optimizing the drug-like properties of lead compounds.
The general synthetic approach to pyrazoles, the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, was first established by Knorr in 1883. This foundational reaction has been adapted and refined over the years to accommodate a wide variety of substituents. The precursor for this compound, 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, is a specialized 1,3-dione, and its synthesis is a key step in the production of the target pyrazole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1027617-86-2 | [4] |
| Molecular Formula | C₇H₇F₃N₂ | [4] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents | |
| XlogP (predicted) | 1.7 | [4] |
Synthesis
The primary and most direct route for the synthesis of this compound involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, and hydrazine.
Synthesis of the Precursor: 4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione
The synthesis of the diketone precursor is a critical first step. A common method for this is the Claisen condensation of a cyclopropyl methyl ketone with a trifluoroacetate ester.
-
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropyl methyl ketone is added dropwise to the stirred solution at room temperature.
-
Ethyl trifluoroacetate is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated to drive the condensation.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, which can be purified by distillation or chromatography if necessary.
-
Cyclocondensation to form this compound
The final step is the reaction of the synthesized diketone with hydrazine.
-
Materials:
-
4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione
-
Hydrazine hydrate or anhydrous hydrazine
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Synthetic Pathway Visualization
Caption: Synthetic pathway for this compound.
Spectroscopic Data
While a comprehensive, publicly available dataset is limited, the expected spectroscopic features are as follows:
-
¹H NMR: Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), a singlet for the pyrazole C4-H, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the cyclopropyl carbons, the pyrazole ring carbons (with one significantly deshielded due to the trifluoromethyl group), and the quartet characteristic of the CF₃ carbon due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 176.056.[4]
-
IR Spectroscopy: Characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block for the synthesis of various biologically active molecules.
Kinase Inhibitors
A primary application of this pyrazole derivative is in the development of kinase inhibitors for the treatment of cancer.[1] The pyrazole core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases. The cyclopropyl and trifluoromethyl groups contribute to favorable binding interactions and improved pharmacokinetic properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that holds significant interest as a versatile building block in medicinal chemistry and agrochemical research. Its unique structural combination of a pyrazole core, a cyclopropyl group, and a trifluoromethyl moiety imparts desirable physicochemical properties that are advantageous for the development of novel bioactive molecules. The pyrazole scaffold is a common feature in many pharmaceuticals, and the trifluoromethyl group is known to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
While experimentally determined data for this compound is limited in publicly available literature, a combination of predicted values and data from analogous structures provides valuable insights into its chemical behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₇F₃N₂ | - | [1][2] |
| Molecular Weight | 176.14 g/mol | - | [2] |
| CAS Number | 1027617-86-2 | - | [3] |
| Predicted Boiling Point | 235.1 ± 35.0 °C | Predicted | |
| Predicted Density | 1.438 ± 0.06 g/cm³ | Predicted | |
| Predicted pKa | 11.12 ± 0.10 | Predicted | |
| Predicted logP (XlogP) | 1.7 | Predicted | [1] |
| Physical Form | Not specified (likely solid or liquid at room temperature) | - | |
| Storage Conditions | Sealed, dry, 2-8°C | - | [2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies that can be employed to determine the precise physicochemical properties of this compound. These protocols are based on established techniques for the characterization of pyrazole derivatives and other organic compounds.[4][5]
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Methodology: Capillary Melting Point Determination [4][6]
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) until the compound begins to melt. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.
Methodology: Isothermal Shake-Flask Method [7][8]
-
Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, and dichloromethane.[9]
-
Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a pre-calibrated standard curve.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and pharmacokinetic properties of a drug candidate.
Methodology: HPLC-based Determination [10][11][12][13]
-
Principle: The retention time of a compound on a reversed-phase HPLC (RP-HPLC) column is correlated with its lipophilicity.
-
System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their logarithm of the capacity factor (log k') against their known logP values. The capacity factor k' is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.
-
Sample Analysis: The target compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is recorded.
-
Calculation: The log k' of the target compound is calculated, and its logP value is determined from the calibration curve.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and biological activity.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, spectrophotometric or conductometric methods may be more suitable.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the detailed molecular structure and connectivity of atoms.[4][5][14]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.[4][5]
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and physicochemical characterization of this compound.
Caption: General workflow for the synthesis and physicochemical characterization.
Caption: Interrelationship of physicochemical properties and their biological relevance.
Conclusion
This compound represents a valuable scaffold for the design and synthesis of new chemical entities with potential applications in pharmacology and agriculture. While comprehensive experimental data for this specific compound is not yet widely available, the predicted properties and established analytical methodologies for pyrazole derivatives provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers to accurately characterize its physicochemical profile, which is a critical step in the journey from a promising molecule to a potential drug or agrochemical product.
References
- 1. PubChemLite - this compound (C7H7F3N2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [myskinrecipes.com]
- 3. 1H-Pyrazole, 3-cyclopropyl-5-(trifluoromethyl)- [sobekbio.com]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. agilent.com [agilent.com]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. mdpi.com [mdpi.com]
Tautomerism in 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical consideration in drug discovery and development. The physicochemical and biological properties of a molecule can be significantly influenced by its predominant tautomeric form. This technical guide provides a comprehensive analysis of the tautomerism in 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the structural aspects of its tautomers, the factors governing their relative stability, and the experimental and computational methodologies employed for their characterization. This guide aims to equip researchers with the necessary knowledge to understand and predict the tautomeric behavior of this important pyrazole derivative.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomers through the migration of a proton between the two nitrogen atoms. This phenomenon, known as annular tautomerism, leads to a dynamic equilibrium between the two forms. For an unsymmetrically substituted pyrazole, such as this compound, the two tautomers are non-equivalent, and one form will typically predominate.
The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solution or solid-state).[1][2] Understanding the tautomeric preference is crucial as it dictates the molecule's hydrogen bonding capabilities, dipole moment, shape, and ultimately its interaction with biological targets.
Tautomeric Forms of this compound
The two possible tautomers of this compound are:
-
Tautomer A: 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole
-
Tautomer B: this compound
Factors Influencing Tautomeric Stability
The relative stability of the two tautomers is primarily dictated by the electronic properties of the cyclopropyl and trifluoromethyl substituents. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, while the cyclopropyl group is generally considered to be weakly electron-donating.
Computational studies on analogous 3(5)-substituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where they are located at the 3-position of the pyrazole ring.[2] This preference is attributed to the electronic stabilization of the pyrazole ring system. Therefore, it is predicted that Tautomer B (this compound) will be the more stable tautomer .
Table 1: Representative Quantitative Data for Tautomeric Equilibrium of a 3-Trifluoromethyl-5-alkyl-1H-pyrazole (Illustrative)
| Parameter | Value (Illustrative) | Method |
| Equilibrium Constant (KT = [Tautomer B]/[Tautomer A]) | > 1 (e.g., 5.0 in CDCl₃) | 1H NMR Spectroscopy |
| Gibbs Free Energy Difference (ΔG°) | Negative (e.g., -4.1 kJ/mol) | Calculated from KT |
| Relative Population at 298 K | Tautomer A: ~17% Tautomer B: ~83% | Calculated from KT |
Note: The values in this table are illustrative and based on general principles for analogous compounds. Actual experimental values for this compound may vary.
Experimental Protocols for Tautomer Analysis
The determination of tautomeric ratios and the characterization of individual tautomers are typically achieved through a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1][3] By analyzing the chemical shifts and coupling constants of the protons and carbons in the pyrazole ring, the predominant tautomer can be identified. In some cases, if the rate of interconversion is slow enough (often at low temperatures), separate signals for each tautomer can be observed, allowing for direct quantification of their relative populations by integrating the respective signals.
Detailed Experimental Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration (typically 5-10 mg/mL).
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
To potentially resolve separate signals for the tautomers, acquire spectra at lower temperatures (e.g., 273 K, 253 K, 233 K) until coalescence is overcome.
-
-
Spectral Analysis:
-
Identify the characteristic signals for the pyrazole ring proton (at C4) and the cyclopropyl protons for each tautomer. The chemical shifts of these protons will be different for Tautomer A and Tautomer B.
-
If distinct signals are observed, integrate the non-overlapping signals corresponding to each tautomer.
-
-
Quantification:
-
Calculate the mole fraction of each tautomer from the integral values.
-
Determine the equilibrium constant (KT) as the ratio of the integrals of the major tautomer to the minor tautomer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the two tautomers exhibit distinct absorption spectra. The position of the absorption maximum (λmax) can be sensitive to the electronic structure of the tautomer and the polarity of the solvent.
Detailed Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol). The concentration should be chosen to give an absorbance in the range of 0.2-1.0.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the λmax for the compound in each solvent.
-
Analyze any solvatochromic shifts (changes in λmax with solvent polarity). A significant shift can indicate a change in the predominant tautomeric form.
-
-
Quantitative Analysis (if applicable): If the individual spectra of the pure tautomers can be determined (e.g., from computational data or by using "locked" derivatives), the equilibrium constant in a given solvent can be estimated by deconvolution of the experimental spectrum.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[4] These methods can provide accurate calculations of the Gibbs free energy of each tautomer, allowing for the prediction of the equilibrium constant.
Typical Computational Workflow:
-
Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy for each tautomer in the gas phase and, if desired, in solution using a continuum solvation model (e.g., PCM or SMD).
-
Relative Stability and KT Prediction: The difference in Gibbs free energy (ΔG°) can be used to calculate the theoretical equilibrium constant (KT = exp(-ΔG°/RT)).
Conclusion
The tautomerism of this compound is a crucial aspect of its chemical identity, with the this compound tautomer predicted to be the more stable form due to the electronic influence of the trifluoromethyl group. A thorough understanding of this equilibrium is essential for researchers in drug discovery and related fields. The combined application of NMR spectroscopy, UV-Vis spectroscopy, and computational chemistry provides a robust framework for the comprehensive characterization of the tautomeric behavior of this and other substituted pyrazoles. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently address the challenges and opportunities presented by tautomerism in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Direct therapeutic applications and specific biological targets for this exact molecule are not extensively documented in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets by examining the well-established biological activities of structurally related pyrazole derivatives containing cyclopropyl and trifluoromethyl moieties. The presented targets are potential areas for investigation.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs targeting a wide array of clinical conditions.[2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding selectivity, while the cyclopropyl group can also contribute to improved pharmacological properties.[1]
Potential Therapeutic Target Classes
Based on the structure-activity relationships of analogous compounds, this compound could potentially interact with several classes of therapeutic targets.
Enzymes
Rationale: Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes.[3][4] Specifically, trifluoromethyl-pyrazole carboxamides have been designed as selective COX-2 inhibitors.[5][6] The trifluoromethyl group is a key feature in several potent anti-inflammatory pyrazole compounds.[7]
Signaling Pathway:
Caption: COX pathway showing the role of COX-1 and COX-2 in prostaglandin synthesis.
Quantitative Data for Analogous Trifluoromethyl-Pyrazole Compounds:
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 3b | COX-1 | 0.46 | - | [5] |
| Compound 3b | COX-2 | 3.82 | 0.12 | [5] |
| Compound 3g | COX-2 | 2.65 | 1.68 | [5] |
| Compound 3d | COX-2 | 4.92 | 1.14 | [5] |
| Celecoxib | COX-2 | 0.70 | - | [8][9] |
| Indomethacin | - | - | - | [7] |
Rationale: A series of 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent succinate dehydrogenase (SDH) inhibitors, exhibiting significant antifungal activity.[10] This suggests a potential application in agrochemicals or as antifungal therapeutics.
Signaling Pathway:
Caption: Role of Succinate Dehydrogenase (SDH) in the TCA cycle and electron transport chain.
Quantitative Data for Analogous SDH Inhibitors:
| Compound | Target Fungus | EC50 (µg/mL) | IC50 (µg/mL) vs. SDH | Reference |
| 7a | Gibberella zeae | 1.8 | - | [10] |
| 7c | Fusarium oxysporum | 1.5 | - | [10] |
| 7c | Cytospora mandshurica | 3.6 | - | [10] |
| 7f | Phytophthora infestans | 6.8 | 6.9 | [10] |
| 4c | - | - | 12.5 | [10] |
| Penthiopyrad | - | - | 223.9 | [10] |
Rationale: Pyrazole derivatives are foundational in the development of various kinase inhibitors for cancer therapy.[1][11] Targets include EGFR, PI3K/AKT, and MARK/ERK pathways. The core structure of this compound makes it a suitable scaffold for developing novel kinase inhibitors.
Signaling Pathway:
Caption: A simplified PI3K/AKT signaling pathway, a common target in cancer therapy.
Quantitative Data for Analogous Kinase Inhibitors:
| Compound | Target Cell Line | IC50 (µg/mL) | Target Kinase | IC50 (µM) | Reference |
| 41 | MCF-7 | 1.937 | - | - | [11] |
| 41 | HepG2 | 3.695 | - | - | [11] |
| 42 | HCT-116 | 2.914 | - | - | [11] |
| 10 | - | - | EGFR (wildtype) | 0.222 | [12] |
| 12 | - | - | EGFR (wildtype) | 0.172 | [12] |
| 12 | - | - | EGFR L858R mutant | 71.30 | [12] |
| 12 | - | - | EGFR T790M mutant | 421.53 | [12] |
Receptors
Rationale: A number of pyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid CB1 receptor.[13] Structure-activity relationship studies have identified key substitutions on the pyrazole ring that are crucial for this activity.
Opioid Receptors
Rationale: Some pyrazole compounds have demonstrated antinociceptive effects associated with the activation of opioid receptors, suggesting their potential in pain management.[9][14]
Experimental Protocols
This section details common methodologies for evaluating the potential therapeutic targets identified.
COX Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
A commercial COX inhibition assay kit is typically used.[5]
-
The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Recombinant human COX-1 or ovine COX-2 enzymes are used.
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The absorbance is measured over time using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
SDH Enzymatic Activity Assay
-
Objective: To measure the inhibitory effect of a compound on the succinate dehydrogenase enzyme.
-
Methodology:
-
Mitochondria are isolated from a relevant source (e.g., fungal cells, rat liver).
-
The assay mixture contains buffer, succinate (substrate), and a terminal electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS).
-
The test compound is added to the mixture.
-
The reaction is initiated by the addition of the mitochondrial suspension.
-
The reduction of the electron acceptor is monitored spectrophotometrically.
-
The rate of reaction is calculated from the change in absorbance over time.
-
IC50 values are determined from dose-response curves.[10]
-
Cell Viability / Cytotoxicity Assay (MTS Assay)
-
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells or to determine general cytotoxicity.
-
Methodology:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) or normal cell lines (e.g., HEK293T) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
An MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for identifying and characterizing the therapeutic potential of a novel pyrazole compound.
Caption: A general workflow for drug discovery starting from a novel pyrazole compound.
Conclusion
While this compound itself is primarily a synthetic intermediate, its core structure is present in molecules with a wide range of biological activities. The trifluoromethyl and pyrazole moieties are strongly associated with the inhibition of enzymes like COX, SDH, and various kinases. Furthermore, the broader pyrazole class of compounds has demonstrated activity against G-protein coupled receptors and other targets. Therefore, derivatives of this compound represent a promising starting point for the development of novel therapeutics targeting inflammation, cancer, and fungal infections, among other conditions. Further investigation through the experimental protocols outlined above would be necessary to elucidate the specific therapeutic potential of any novel derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]
- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Introduction
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its structural motifs, a cyclopropyl group and a trifluoromethyl-substituted pyrazole ring, are often found in biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the key intermediate, 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, followed by its cyclization with hydrazine hydrate.
Data Presentation
The following table summarizes the expected yields and key properties of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | C₇H₇F₃O₂ | 180.12 | 70-85 | Oil/Solid |
| This compound | C₇H₇F₃N₂ | 176.14 | 80-95 | Solid |
Experimental Protocols
Part 1: Synthesis of 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
This procedure details the Claisen condensation of cyclopropyl methyl ketone with ethyl trifluoroacetate to yield the β-diketone intermediate. The methodology is adapted from general procedures for trifluoroacetylation of ketones.[1]
Materials:
-
Cyclopropyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium methoxide (NaOMe)
-
Diethyl ether (anhydrous)
-
3M Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 100 mL of anhydrous diethyl ether.
-
Addition of Base: Slowly add sodium methoxide (1.1 equivalents) to the stirring diethyl ether.
-
Addition of Ester: To the resulting suspension, add ethyl trifluoroacetate (1.1 equivalents) dropwise over 10 minutes.
-
Addition of Ketone: After the addition of the ester is complete, add cyclopropyl methyl ketone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup - Acidification: After the reaction is complete, remove the diethyl ether under reduced pressure using a rotary evaporator. To the resulting solid residue, carefully add 60 mL of 3M sulfuric acid to dissolve the solid.
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione as an oil or low-melting solid, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
This procedure describes the cyclocondensation of the β-diketone with hydrazine hydrate to form the final pyrazole product. This is a standard and efficient method for the formation of pyrazole rings from 1,3-dicarbonyl compounds.[2][3]
Materials:
-
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 equivalent) in ethanol (50 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4 hours.
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound in a vacuum oven to obtain the final product as a crystalline solid.
Visualizations
The following diagrams illustrate the chemical synthesis workflow.
Caption: Synthetic workflow for this compound.
References
purification of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole by column chromatography
An Application Note and Protocol for the Purification of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole by Column Chromatography
Introduction
This compound is a key heterocyclic building block in the development of modern pharmaceuticals and agrochemicals.[1] Its structural motifs, the trifluoromethyl group and the cyclopropyl ring, are known to enhance metabolic stability, binding affinity, and overall efficacy of active compounds.[1] The synthesis of this pyrazole derivative often results in a crude mixture containing starting materials, reagents, and by-products. Therefore, a robust purification method is critical to isolate the target compound with high purity for subsequent applications. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted, efficient, and scalable technique for the separation of small organic molecules.[2][3][4]
Physicochemical Properties
Understanding the physicochemical properties of the target compound is essential for developing an effective chromatography method. The presence of the polar pyrazole ring with an N-H group and the highly electronegative trifluoromethyl group, contrasted with the non-polar cyclopropyl and hydrocarbon backbone, gives the molecule an intermediate polarity.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | Assumed to be an off-white to yellow solid or oil | General knowledge |
| Polarity | Intermediate | Inferred from structure |
| Storage | Sealed, dry, 2-8°C | [1] |
Chromatography Method Development
The purification strategy is based on normal-phase adsorption chromatography using silica gel as the stationary phase. The separation relies on the differential partitioning of the components of the crude mixture between the polar stationary phase and the less polar mobile phase.
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the recommended stationary phase due to its effectiveness in separating moderately polar compounds and its cost-efficiency.[4][5]
Mobile Phase Selection: A solvent system of ethyl acetate (EtOAc) in hexane is a common and effective eluent for a wide range of pyrazole derivatives.[2][3] A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent (ethyl acetate), is recommended to ensure optimal separation of the target compound from both less polar and more polar impurities.
Detection: The pyrazole ring is a UV-active chromophore. Fractions can be monitored using a UV lamp (254 nm) during Thin Layer Chromatography (TLC) analysis.[6]
Recommended Chromatography Parameters
The following table summarizes the recommended starting parameters for the column chromatography purification.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on scale (e.g., 24 mm x 69 cm for gram scale) |
| Mobile Phase | Hexane / Ethyl Acetate (EtOAc) Gradient |
| Initial Eluent | 5% EtOAc in Hexane |
| Final Eluent | 30% EtOAc in Hexane (or as determined by TLC) |
| Sample Loading | Dry loading with silica gel |
| Detection Method | TLC with UV visualization (254 nm) and/or staining |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound from a crude reaction mixture.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Round bottom flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)[6]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Cotton or glass wool
2. Thin Layer Chromatography (TLC) Analysis of Crude Material
-
Prepare a developing chamber with a 20% EtOAc in Hexane solution.
-
Dissolve a small amount of the crude material in DCM or EtOAc.
-
Spot the solution onto a TLC plate.
-
Develop the plate in the chamber until the solvent front is ~1 cm from the top.
-
Visualize the spots under a UV lamp. Identify the spot corresponding to the product and note the Rf value. This will guide fraction collection. A typical separation might show the target product at an Rf of 0.3-0.4 in this solvent system.
3. Column Preparation (Slurry Packing)
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in 5% EtOAc/Hexane. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
4. Sample Loading (Dry Loading)
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column bed. Add a thin protective layer of sand on top.
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 5% EtOAc in Hexane) to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions. Apply gentle pressure with air or a pump if necessary to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase as the column runs. A suggested gradient could be:
-
2 column volumes of 5% EtOAc/Hexane
-
4 column volumes of 10% EtOAc/Hexane
-
4 column volumes of 15% EtOAc/Hexane
-
Continue increasing by 5% increments as needed based on TLC.
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
6. Fraction Analysis and Product Isolation
-
Spot every few fractions onto a TLC plate and develop using the same system as in Step 2.
-
Identify the fractions containing the pure desired product. These will show a single spot at the correct Rf value.
-
Combine the pure fractions into a clean, pre-weighed round bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.
Visual Workflow of the Purification Process
References
Application Notes and Protocols for the Recrystallization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole via recrystallization.[1][2][3] This pyrazole derivative is a key intermediate in the synthesis of pharmaceuticals, making its purity crucial for downstream applications.[1] These guidelines are designed to assist researchers in developing a robust and efficient purification strategy, ensuring high-quality material for drug discovery and development pipelines. The protocols cover solvent screening, single-solvent, and two-solvent recrystallization techniques, along with methods for purity assessment.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, while impurities remain in the supernatant, known as the mother liquor.[2][3][4]
The molecular structure of this compound, featuring a polar pyrazole ring, a nonpolar cyclopropyl group, and a highly electron-withdrawing trifluoromethyl group, suggests a nuanced solubility profile that requires careful solvent selection. The trifluoromethyl group generally decreases solubility in polar solvents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂ | [1][5] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Storage | Sealed, dry, 2-8°C | [1] |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Reagent-grade solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass funnel
-
Watch glass
-
Ice bath
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Preliminary Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.[3] A systematic screening of potential solvents should be performed on a small scale.
Protocol:
-
Place approximately 10-20 mg of the crude pyrazole compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal single solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Record all observations in a table similar to Table 2.
Table 2: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| Hexane | ||||
| Water | ||||
| Ethanol/Water | ||||
| Ethyl Acetate/Hexane |
Protocol 1: Single-Solvent Recrystallization
This method is employed when a single solvent with a steep solubility curve for the target compound is identified.[1][4]
Experimental Workflow:
Caption: Workflow for Single-Solvent Recrystallization.
Detailed Steps:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the selected solvent to its boiling point.
-
Add the hot solvent portion-wise to the flask containing the crude solid while stirring and heating until the solid just dissolves.[4]
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]
-
Dry the crystals on the filter paper by drawing air through them for an extended period, or transfer them to a watch glass to air dry. For optimal drying, use a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[7][8]
Logical Relationship for Solvent Selection:
Caption: Solvent Selection Criteria for Two-Solvent Recrystallization.
Detailed Steps:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes slightly turbid.[7]
-
If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[7]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cool the flask in an ice bath to promote further crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture (in the same ratio as the final recrystallization mixture).
-
Dry the purified crystals.
Data Presentation and Purity Assessment
The effectiveness of the recrystallization should be evaluated quantitatively.
Table 3: Recrystallization Efficiency and Purity Analysis
| Recrystallization Method | Initial Mass (g) | Final Mass (g) | % Recovery | Melting Point (°C) | HPLC Purity (%) |
| Single-Solvent (Solvent A) | |||||
| Two-Solvent (A/B) |
Purity Assessment:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[6]
-
HPLC: High-Performance Liquid Chromatography is a sensitive method for determining the purity of the compound by detecting and quantifying impurities.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure of the purified compound and to detect the presence of any residual solvent or impurities.
Troubleshooting
Table 4: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Solution is not saturated; too much solvent was added. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Oiling out (formation of an oil instead of crystals). | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Reheat the solution and add more solvent. Use a solvent with a lower boiling point. |
| Low recovery of purified compound. | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Choose a different solvent. Pre-heat the funnel and receiving flask for hot filtration. |
| Crystals are colored. | Colored impurities are present. | Add activated charcoal to the hot solution before filtration. |
References
- 1. Home Page [chem.ualberta.ca]
- 2. LabXchange [labxchange.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. homework.study.com [homework.study.com]
Application Note: In Vitro Kinase Assay Protocol for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them prime targets for drug discovery.[2] The pyrazole scaffold is a key pharmacophore found in many kinase inhibitors due to its versatile biological activities.[3][4] Compounds containing pyrazole moieties have been developed as potent inhibitors against various kinases, such as Aurora kinases, JAK2, and Abl.[5][6]
This document provides a detailed protocol for conducting a general in vitro kinase assay to evaluate the inhibitory potential of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. The described method is a non-radioactive, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This format is highly amenable to high-throughput screening (HTS) and allows for the determination of key inhibitory metrics such as the IC50 value.[1][2]
Assay Principle
The protocol is based on a universal kinase assay principle that measures the conversion of ATP to ADP, a direct product of the kinase-catalyzed phosphorylation reaction.[2] The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound (this compound) are incubated together. After the kinase reaction is complete, a detection reagent is added that contains an enzyme to deplete the remaining ATP. Subsequently, a second reagent is added to convert the ADP generated into a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.
Experimental Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase of interest. Optimization of enzyme and substrate concentrations may be required for each specific kinase.
1. Materials and Reagents
-
Kinase: Recombinant kinase of interest.
-
Kinase Substrate: Specific protein or peptide substrate for the chosen kinase.
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate.
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer may vary depending on the kinase.
-
Detection Reagents: A commercial ADP-detecting kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Plates: White, opaque 384-well or 96-well plates suitable for luminescence measurements.[1]
-
Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine).
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Equipment: Multichannel pipettor, fluorescent multiwell plate reader.
2. Reagent Preparation
-
Kinase Buffer: Prepare the appropriate kinase reaction buffer and store it at 4°C.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase, if known.
-
Test Compound Dilution Series:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO.
-
For a typical 10-point, 3-fold serial dilution, start with the 10 mM stock. This will allow for the determination of a dose-response curve.
-
-
Enzyme and Substrate Mix:
-
Prepare a master mix containing the kinase and its substrate in kinase buffer. The optimal concentration of the kinase and substrate should be determined empirically but typically ranges from 1-10 nM for the enzyme and 0.1-1 µM for the substrate.[7]
-
3. Assay Procedure
The following steps are outlined for a 384-well plate format. Adjust volumes accordingly for a 96-well plate.
-
Compound Addition: Add 1 µL of each concentration of the diluted test compound, control inhibitor, or DMSO (for "no inhibition" and "no enzyme" controls) to the appropriate wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of the kinase/substrate master mix to all wells except the "no enzyme" blank controls. To the blank control wells, add 10 µL of a mix containing only the substrate in kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-30 minutes at room temperature. This step allows the compound to interact with the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to all wells to start the reaction. The final volume in each well is now 21 µL.
-
Incubation: Incubate the plate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
ADP Detection (using a commercial kit as an example):
-
Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Read the luminescence on a plate reader.
4. Data Analysis
-
Calculate Percent Inhibition: The activity of the kinase is calculated based on the luminescent signal.
-
Use the "no inhibition" control (DMSO only) as 0% inhibition and the "no enzyme" blank control as 100% inhibition.
-
Percent Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
-
Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the test compound concentration.
-
Determine IC50 Value: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation
Quantitative results from the kinase inhibition assays should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | This compound IC50 (nM) | Control Inhibitor | Control IC50 (nM) |
| Kinase A | Experimental Value | Staurosporine | Value |
| Kinase B | Experimental Value | Sunitinib | Value |
| Kinase C | Experimental Value | Dasatinib | Value |
| Kinase D | Experimental Value | Staurosporine | Value |
Workflow Visualization
The following diagram illustrates the general workflow for the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
Application Notes and Protocol: Evaluation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Cytotoxicity
Introduction
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment[1]. Given its intended application in targeting cellular pathways, evaluating its cytotoxic potential is a critical step in the drug discovery and development process. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing crucial data on its potency and therapeutic window.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two common cell-based assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[2]
Compound of Interest
-
Compound Name: this compound
-
Molecular Formula: C₇H₇F₃N₂[3]
-
Molecular Weight: 176.14 g/mol [1]
-
Relevant Applications: Intermediate for kinase inhibitors, agrochemical formulations[1].
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for evaluating cell viability. The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][5]
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The LDH assay is a colorimetric method that quantitatively measures the activity of this released LDH.[8] The amount of LDH detected in the supernatant is proportional to the number of lysed or damaged cells, thus providing a measure of cytotoxicity.[9]
Potential Signaling Pathways for Pyrazole Derivatives
Pyrazole derivatives are known to exert cytotoxic effects on cancer cells by modulating various signaling pathways critical for cell proliferation, survival, and apoptosis. While the specific mechanism for this compound requires empirical validation, related compounds have been shown to inhibit pathways such as PI3K/Akt and ERK1/2, which are central regulators of cell growth and survival.[10] Inhibition of these pathways can prevent cancer cell proliferation and trigger programmed cell death (apoptosis).[10][11] Other pyrazole derivatives have been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.[12][13]
Caption: Potential mechanism of pyrazole cytotoxicity via inhibition of key signaling pathways.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of the test compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Caption: General experimental workflow for cell-based cytotoxicity screening.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][5][14]
Materials:
-
Selected human cancer cell line (e.g., A549, MCF-7, HeLa)
-
This compound (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (capable of reading absorbance at 490-570 nm)
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for controls: "untreated cells" (vehicle control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Add 100 µL of medium with the corresponding DMSO concentration to the "untreated" control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[14]
-
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[8][9]
Materials:
-
Cell culture plate prepared as in steps 1 and 2 of the MTT assay.
-
LDH Assay Kit (containing LDH reaction solution, substrate mix, and lysis buffer).
-
Sterile 96-well flat-bottom plate (for supernatant transfer).
-
Microplate reader (capable of reading absorbance at 490 nm).
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Three wells containing cells treated with vehicle only.
-
Maximum LDH Release: Three wells containing cells treated with vehicle. 30 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Buffer (e.g., 10X Triton X-100) to these wells to induce 100% cell lysis.[9]
-
Background Control: Three wells containing medium only.
-
-
Supernatant Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis and Presentation
Calculations:
-
MTT Assay - Percent Viability:
-
First, subtract the average absorbance of the "medium only" blank from all other readings.
-
% Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the average absorbance of the "background control" from all other readings.
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability or induces cytotoxicity by 50%.[15] To determine the IC50 value, plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the precise IC50 value.[5]
Data Summary Table:
All quantitative data should be summarized for clear comparison.
| Cell Line | Incubation Time (h) | Assay Type | IC50 (µM) ± SD |
| A549 | 24 | MTT | Value |
| A549 | 48 | MTT | Value |
| A549 | 72 | MTT | Value |
| A549 | 48 | LDH | Value |
| MCF-7 | 24 | MTT | Value |
| MCF-7 | 48 | MTT | Value |
| MCF-7 | 72 | MTT | Value |
| MCF-7 | 48 | LDH | Value |
| HeLa | 48 | MTT | Value |
| HeLa | 48 | LDH | Value |
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C7H7F3N2) [pubchemlite.lcsb.uni.lu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, possesses structural motifs—a cyclopropyl group and a trifluoromethyl group—that can enhance metabolic stability and binding affinity to biological targets.
This document provides a detailed application note and protocol for the use of this compound in a high-throughput screening (HTS) campaign to identify potential inhibitors of a key signaling kinase. Given that pyrazole derivatives have been identified as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 8 (CDK8) and Cyclooxygenase-2 (COX-2), this protocol will focus on a representative kinase assay. For the purpose of this application note, we will use a generic Cyclin-Dependent Kinase (CDK) as the target, a family of enzymes frequently implicated in cell cycle regulation and cancer.
Principle of the High-Throughput Screening Assay
The selected HTS assay is a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology well-suited for screening large compound libraries. This assay measures the phosphorylation of a substrate peptide by the target kinase.
The assay principle is as follows:
-
The kinase, a biotinylated substrate peptide, and ATP are incubated with the test compound (this compound).
-
If the compound is an inhibitor, it will block the kinase from phosphorylating the substrate.
-
After the kinase reaction, a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added.
-
If the substrate is phosphorylated, the antibody binds to the phospho-site, and the streptavidin-XL665 binds to the biotin tag on the substrate. This brings the donor and acceptor fluorophores into close proximity.
-
Upon excitation of the Europium cryptate at 320 nm, Förster Resonance Energy Transfer (FRET) occurs, leading to a specific emission from the XL665 acceptor at 665 nm.
-
The intensity of the HTRF signal is directly proportional to the amount of phosphorylated substrate and thus inversely proportional to the inhibitory activity of the test compound.
Physicochemical Properties for HTS
Proper handling and understanding of the physicochemical properties of the test compound are crucial for successful HTS campaigns.
| Property | Value/Information | Source/Consideration |
| Molecular Formula | C7H7F3N2 | - |
| Molecular Weight | 176.14 g/mol | - |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution | 10 mM in 100% DMSO | Standard practice for HTS |
| Stability | Store at -20°C; avoid repeated freeze-thaw cycles | General guidance for small molecules |
| Assay Concentration | Typically screened at 10 µM final concentration | Common starting concentration for primary screens |
Experimental Protocols
Materials and Reagents
-
Compound: this compound
-
Enzyme: Recombinant CDK enzyme (e.g., CDK2/Cyclin A)
-
Substrate: Biotinylated peptide substrate for the specific CDK
-
ATP: Adenosine 5'-triphosphate, high purity
-
Assay Buffer: 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
Detection Reagents: HTRF KinEASE™ STK S1 Kit (or similar) containing:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
-
Stop Solution: 50 mM EDTA in detection buffer
-
Plates: 384-well, low-volume, white plates
-
Control Inhibitor: A known potent inhibitor of the target kinase (e.g., Staurosporine)
-
DMSO: Dimethyl Sulfoxide, anhydrous
HTRF Kinase Inhibition Assay Protocol
This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO to the maximum signal wells (0% inhibition) and 50 nL of a saturating concentration of the control inhibitor to the minimum signal wells (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution in assay buffer at a concentration predetermined to give a robust signal.
-
Prepare a 2X substrate/ATP solution in assay buffer. The final concentrations should be at the Km value for both substrate and ATP to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X enzyme solution to all wells containing the plated compounds.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The total reaction volume is now 10 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection mixture by diluting the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer containing EDTA.
-
Add 10 µL of the detection mixture to each well to stop the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Excitation wavelength: 320 nm.
-
Emission wavelengths: 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_compound: HTRF ratio in the presence of the test compound.
-
Ratio_max: HTRF ratio of the 0% inhibition control (DMSO).
-
Ratio_min: HTRF ratio of the 100% inhibition control.
-
-
-
Determine IC50 Value:
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | ≥ 0.7 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background | > 10 | The ratio of the mean signal of the uninhibited reaction to the mean signal of the background. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| CV of Controls | < 10% | The coefficient of variation for the maximum and minimum signal controls. |
Table 2: Representative Inhibition Data for this compound
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.2 ± 2.1 |
| 30 | 88.7 ± 3.5 |
| 10 | 75.4 ± 4.2 |
| 3 | 52.1 ± 5.8 |
| 1 | 28.9 ± 6.1 |
| 0.3 | 10.5 ± 4.9 |
| 0.1 | 2.3 ± 3.2 |
| IC50 (µM) | 2.8 |
Visualizations
Caption: CDK signaling pathway and point of inhibition.
Caption: High-throughput screening experimental workflow.
References
Application Note: Quantitative Analysis of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole using HPLC-UV and LC-MS/MS
An application note on the analytical method development for the quantification of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both cyclopropyl and trifluoromethyl groups, can impart desirable properties such as enhanced metabolic stability and binding selectivity in final products.[1] Accurate and precise quantification of this intermediate is critical for quality control during manufacturing, ensuring the purity of the final active ingredient, and for various research and development applications.[2] This document provides detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely used technique for the quantification of pyrazole derivatives.[3] This method provides reliable separation and quantification suitable for process monitoring and quality control of bulk materials.
Experimental Protocol: HPLC-UV Quantification
1.1. Reagents and Materials
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC or Milli-Q grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Run Time | 10 minutes |
1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 200 µg/mL using the mobile phase as the diluent.
1.4. Sample Preparation For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the established linearity range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary (HPLC-UV)
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters.
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity, such as impurity profiling or analysis in complex matrices, an LC-MS/MS method is recommended. This technique offers superior selectivity and lower detection limits compared to HPLC-UV.[4]
Experimental Protocol: LC-MS/MS Quantification
2.1. Reagents and Materials
-
Same as HPLC-UV method, but using LC-MS grade solvents.
-
Ammonium acetate (LC-MS grade)
2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Parameters | |
| Column | C18 (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 5mM Ammonium acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 177.06 [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion of standard (e.g., 108.04, 79.05) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific instrument |
| Ion Spray Voltage | 4500 V |
2.3. Preparation of Solutions
-
Mobile Phase: Prepare mobile phases A and B. Filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution, typically ranging from 0.1 to 100 ng/mL, using 50:50 Methanol:Water as the diluent.
2.4. Sample Preparation Sample preparation will be matrix-dependent. For trace analysis, a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure may be required to remove interfering substances.[5] The final extract should be reconstituted in a solvent compatible with the mobile phase.
Method Validation Summary (LC-MS/MS)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 5.0% |
Visualized Workflows
Caption: General workflow for sample and standard preparation.
Caption: Workflow for HPLC-UV analysis and data processing.
Caption: Workflow for high-sensitivity LC-MS/MS analysis.
References
Application Notes and Protocols for the Derivatization of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical derivatization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a key scaffold in medicinal chemistry. The trifluoromethyl and cyclopropyl groups of this core structure contribute to improved metabolic stability and binding selectivity in active compounds.[1] The following sections detail common derivatization strategies, including N-alkylation and C-C bond formation, which are essential for comprehensive Structure-Activity Relationship (SAR) studies.
Introduction to Pyrazole Scaffolds in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds that are prominent in a vast number of biologically active compounds.[2] Their unique chemical properties and structural versatility have made them a privileged scaffold in medicinal chemistry.[3] Pyrazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5]
The this compound core is of particular interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the cyclopropyl group, which can introduce conformational rigidity and improve ligand efficiency. SAR studies on this scaffold typically involve modifications at the N1 position of the pyrazole ring and, if applicable, at other positions through cross-coupling reactions to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Derivatization Strategies and Experimental Protocols
Two common and effective strategies for the derivatization of the this compound core are N-alkylation at the N1 position and Suzuki-Miyaura cross-coupling for the introduction of aryl or heteroaryl moieties at a halogenated position (e.g., C4). The following protocols are generalized procedures based on established methods for pyrazole derivatization.
N-alkylation of the pyrazole ring is a fundamental method to introduce a variety of substituents, which can significantly influence the compound's physicochemical and pharmacological properties.[6] For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers. However, for the target scaffold, derivatization is expected to predominantly occur at the N1 position.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups.[7][8] This protocol assumes a pre-functionalized 4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate, which can be synthesized through standard halogenation procedures.
Materials:
-
4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (or the corresponding N-protected derivative)
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equivalents)
-
Solvent system (e.g., dioxane/water, toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent), the aryl or heteroaryl boronic acid (1.5 equivalents), the palladium catalyst (e.g., XPhos Pd G2, 2.5 mol%), a ligand if required (e.g., XPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[9]
-
Add the solvent system (e.g., dioxane and water, 4:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours. The reaction can be conveniently performed using microwave irradiation to reduce reaction times.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired C4-arylated pyrazole derivative.
Data Presentation for SAR Studies
A systematic presentation of biological data is crucial for discerning structure-activity relationships. The following table is a template for summarizing the in vitro activity of newly synthesized derivatives.
Table 1: Illustrative Structure-Activity Relationship Data for this compound Derivatives
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | Target Binding IC₅₀ (nM) | Cell-based Potency EC₅₀ (µM) |
| Parent | -H | -H | >10,000 | >50 |
| 1a | -CH₃ | -H | 8,500 | 45 |
| 1b | -CH₂CH₃ | -H | 7,200 | 38 |
| 1c | -CH₂Ph | -H | 1,500 | 12 |
| 1d | -CH₂CO₂Et | -H | 4,800 | 25 |
| 2a | -H | -Phenyl | 5,300 | 30 |
| 2b | -H | 4-Fluorophenyl | 2,100 | 15 |
| 2c | -H | 4-Methoxyphenyl | 3,500 | 22 |
| 3a | -CH₃ | -Phenyl | 1,200 | 8 |
| 3b | -CH₃ | 4-Fluorophenyl | 450 | 2.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate a structured format for presenting SAR data and does not represent experimentally validated results.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the derivatization of the pyrazole core and the logical relationship in an SAR study.
Caption: Workflow for Derivatization and SAR Studies.
Caption: Logical Flow of a Structure-Activity Relationship Study.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of a specific pyrazole compound, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
The following protocols outline a tiered approach, beginning with in vitro assays to determine the compound's effects on key inflammatory mediators in a cellular model, followed by an in vivo model to assess its efficacy in a living organism.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Activity Assessment
Cell Line:
Murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[4][5] These cells, when stimulated with lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in DMEM. The final concentration of DMSO should be less than 0.1%.
-
Replace the old medium with fresh medium containing different concentrations of the test compound.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To evaluate the effect of the test compound on LPS-induced NO production.
Materials:
-
Griess Reagent
-
Sodium nitrite standard
-
Supernatants from cell culture (from Protocol 3)
Procedure:
-
After treating the cells as described in Protocol 3, collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To measure the inhibitory effect of the compound on the production of TNF-α and IL-6.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Supernatants from cell culture
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (1-2 x 10^5 cells/well) and incubate overnight.[4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100-200 ng/mL) for 24 hours.[5] A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for COX-2 and iNOS Expression
Objective: To determine if the compound inhibits the expression of pro-inflammatory enzymes.
Materials:
-
Cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Following the treatment described in Protocol 3, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and imaging system. β-actin is used as a loading control.[9]
In Vivo Anti-inflammatory Activity Assessment
Animal Model:
The carrageenan-induced paw edema model in rats is a widely accepted and utilized model for evaluating acute inflammation.[10][11][12]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of the test compound on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Pletismometer or digital calipers
Procedure:
-
Acclimatize the rats for at least one week.
-
Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or calipers.[12]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Key Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[7][15] Pyrazole derivatives have been shown to modulate this pathway.[3]
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition for the test compound.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control (No LPS) | - | 100 ± 5.2 | 5.1 ± 1.2 | 3.5 ± 0.8 | 4.2 ± 1.1 |
| LPS (100 ng/mL) | - | 98 ± 4.5 | 100 | 100 | 100 |
| Test Compound | 1 | 99 ± 3.8 | 85.3 ± 6.1* | 88.1 ± 7.2 | 90.4 ± 5.9 |
| 10 | 97 ± 4.1 | 55.7 ± 4.9 | 62.4 ± 5.5 | 68.3 ± 6.3** | |
| 50 | 95 ± 5.0 | 25.2 ± 3.3 | 30.1 ± 4.1 | 35.8 ± 4.7 | |
| Positive Control | 10 | 99 ± 3.9 | 20.5 ± 2.8 | 25.6 ± 3.1 | 28.9 ± 3.5 |
*Data are presented as mean ± SD. Statistical significance compared to the LPS control group: *p < 0.05, **p < 0.01, **p < 0.001.
Table 2: In Vivo Anti-inflammatory Effect of this compound in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 10 | 0.68 ± 0.05* | 20.0 |
| 30 | 0.45 ± 0.04 | 47.1 | |
| 100 | 0.28 ± 0.03 | 67.1 | |
| Positive Control | 10 | 0.32 ± 0.04*** | 62.4 |
*Data are presented as mean ± SD. Statistical significance compared to the vehicle control group: *p < 0.05, **p < 0.001.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the anti-inflammatory activity of this compound. The combination of in vitro and in vivo models allows for a thorough assessment of the compound's efficacy and potential mechanisms of action, providing essential data for further drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a key heterocyclic intermediate increasingly utilized in the discovery and development of novel agrochemicals. Its unique combination of a stable pyrazole core, a lipophilic cyclopropyl group, and an electron-withdrawing trifluoromethyl moiety imparts desirable properties to derivative molecules, including enhanced metabolic stability, target-binding affinity, and overall biological efficacy. While not typically an active ingredient itself, this pyrazole derivative serves as a crucial building block for synthesizing a new generation of potent insecticides, herbicides, and fungicides. This document provides an overview of its applications, quantitative data on representative derivatives, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Agrochemical Applications
The this compound scaffold is integral to the design of various agrochemicals, primarily by being incorporated into more complex patented molecules. The primary areas of application are:
-
Insecticides: Pyrazole derivatives are known to target the insect nervous system. The inclusion of the this compound moiety can lead to potent insecticides that act as GABA-gated chloride channel antagonists or mitochondrial electron transport inhibitors.[1] These modes of action can be effective against a broad spectrum of pests, including those resistant to other classes of insecticides.
-
Herbicides: Certain derivatives have demonstrated significant herbicidal activity. The trifluoromethyl group on the pyrazole ring is often associated with herbicidal efficacy.[2][3][4] These compounds can interfere with essential plant biochemical pathways, leading to growth inhibition and plant death.
-
Fungicides: The pyrazole scaffold is a well-established pharmacophore in fungicide development. Carboxamide derivatives of trifluoromethyl-pyrazoles have shown excellent and broad-spectrum activity against various plant pathogenic fungi.[5][6][7][8]
Data Presentation: Efficacy of Representative Derivatives
The following tables summarize the biological activity of various agrochemical candidates that incorporate the pyrazole moiety, highlighting the potential of derivatives of this compound.
Table 1: Insecticidal Activity of Pyrazole Derivatives
| Compound Class | Target Pest | Bioassay | Activity Metric | Value | Reference |
| Phenylpyrazole Oxime Esters | Plutella xylostella | Larval Contact | LC50 | 4.2 times more active than fipronil | [1] |
| Phenylpyrazole Triazoles | Plutella xylostella | Larval Contact | LC50 | 2.7 times more active than fipronil | [1] |
| Pyrazole Amides | Plutella xylostella | Not Specified | LC50 | 0.043 mg/L | [9] |
| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Foliar Spray | Mortality | 85.7% at 12.5 mg/L | [10] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Target Weed | Bioassay | Activity Metric | Value | Reference |
| 5-Heterocycloxy-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles | Digitaria sanguinalis | Post-emergence | Inhibition | Excellent at 750 g a.i./ha | [2] |
| 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole | Brassica napus | Pre-emergence | Inhibition | High at 100 µg/mL | [3][4] |
| Phenylpyridine-containing Pyrazoles | Digitaria sanguinalis | Post-emergence | Moderate Activity | 150 g a.i./hm² | [11] |
Table 3: Fungicidal Activity of Pyrazole Derivatives
| Compound Class | Target Fungus | Bioassay | Activity Metric | Value | Reference |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | In vitro | EC50 | 13.1 mg/L | [5] |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides | Botrytis dothidea | In vitro | EC50 | 14.4 mg/L | [5] |
| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Fusarium graminearum | In vitro | EC50 | 0.0530 µM | [6] |
| 5-Amino-3-(methylthio)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | Botrytis cinerea | In vitro | EC50 | 2.432 µg/mL | [8] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of agrochemicals derived from this compound.
Protocol 1: Synthesis of N-Aryl-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of pyrazole carboxamide derivatives, a common class of fungicides.
Materials:
-
This compound-4-carbonyl chloride
-
Substituted aniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound-4-carbonyl chloride (1.1 eq) in DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-aryl-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol determines the efficacy of a test compound in inhibiting the growth of a target fungus.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strain (e.g., Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C and add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (e.g., DMSO) and a negative control (no compound) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method for Lepidopteran Larvae)
This protocol assesses the contact and ingestion toxicity of a test compound against larval insect pests.
Materials:
-
Test compound dissolved in an appropriate solvent with a surfactant (e.g., Triton X-100).
-
Cabbage leaves or other suitable host plant leaves.
-
Second or third instar larvae of the target insect (e.g., Plutella xylostella).
-
Petri dishes lined with moist filter paper.
-
Forceps.
Procedure:
-
Prepare serial dilutions of the test compound in water containing a surfactant. A control solution with only solvent and surfactant should also be prepared.
-
Excise leaf discs of a uniform size from fresh, untreated host plant leaves.
-
Using forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete coverage.
-
Allow the treated leaf discs to air dry.
-
Place one treated leaf disc into each petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10) into each petri dish.
-
Seal the petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis workflow for pyrazole carboxamide derivatives.
Caption: Mode of action of pyrazole insecticides as GABA receptor antagonists.
Caption: Workflow for in vitro fungicidal activity testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl moiety can influence potency and pharmacokinetic properties.[1]
Due to the typically low aqueous solubility of pyrazole derivatives, developing a suitable formulation is critical for achieving adequate and reproducible systemic exposure in preclinical in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for oral and intravenous administration in animal models.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Predicted Boiling Point | 235.1 ± 35.0 °C | [2] |
| Predicted LogP | ~2.6 | [3] |
Solubility Data
| Solvent / Vehicle | Predicted Solubility of this compound | Reference Solubility of Celecoxib (mg/mL) |
| Water | Very Low | ~0.005 |
| Ethanol | Soluble | ~25 |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~16.6 |
| Polyethylene Glycol 400 (PEG400) | Soluble | High |
| 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | Likely Soluble | - |
| 5% DMSO, 2% Propylene Glycol, 2% PEG400, >0.5% HP-β-CD in saline | Likely Soluble | - |
Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound. Optimization may be necessary based on the specific requirements of the in vivo study.
Protocol 1: Formulation for Oral Gavage (Suspension)
This protocol is suitable for administering the compound as a suspension, which is a common approach for poorly water-soluble compounds in early-stage preclinical studies.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium) in sterile water
-
Mortar and pestle
-
Homogenizer (optional)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
Trituration: Transfer the weighed compound to a mortar. Add a small volume of the 0.5% methylcellulose vehicle and triturate with the pestle to create a smooth, uniform paste.
-
Suspension: Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously mixing.
-
Homogenization: Transfer the mixture to a sterile conical tube. Vortex vigorously for 2-3 minutes to ensure a uniform suspension. For a more uniform particle size distribution, a homogenizer can be used.
-
Storage: Prepare the suspension fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light. Re-suspend by vortexing thoroughly before each administration.
Protocol 2: Formulation for Oral Gavage (Solution)
For some studies, a solution formulation is preferred to ensure uniform dosing and potentially enhance absorption. This often requires the use of co-solvents and surfactants.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile conical tube, dissolve the accurately weighed this compound in a minimal amount of DMSO. The final concentration of DMSO in the formulation should ideally be kept below 10% to minimize potential toxicity.
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG400 and Tween-80. A common starting ratio is 10% DMSO, 40% PEG400, and 5% Tween-80. Vortex thoroughly after each addition until a clear solution is obtained.
-
Final Dilution: Slowly add sterile saline to the organic solution while vortexing to reach the final desired volume. Observe the solution for any signs of precipitation.
-
Storage: It is recommended to prepare this formulation fresh on the day of use. If necessary, store at 2-8°C, protected from light, and visually inspect for any precipitation before administration.
Protocol 3: Formulation for Intravenous Administration
Intravenous formulations must be sterile, clear, and free of particulates. This protocol outlines a method using a co-solvent system and a solubilizing agent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene Glycol (PG)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the accurately weighed this compound in a small volume of DMSO.
-
Preparation of Aqueous Vehicle: In a separate sterile vial, prepare a solution of HP-β-CD in the chosen aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on its ability to solubilize the specific compound and should be determined experimentally.
-
Addition of Co-solvents: To the dissolved compound, add Propylene Glycol. Vortex to ensure complete mixing.
-
Final Dilution: Slowly add the aqueous HP-β-CD solution to the organic solution while continuously vortexing. The final concentration of organic solvents should be minimized.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates or precipitation. The solution must be clear for intravenous administration. Prepare fresh before use.
Mandatory Visualizations
Experimental Workflow for Formulation Development
References
Application Notes and Protocols for Radiolabeling 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the radiolabeling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a key scaffold in modern drug discovery, particularly for the development of kinase inhibitors. This document outlines a detailed protocol for radioiodination with Iodine-125 (¹²⁵I), a common choice for in vitro binding assays due to its suitable decay characteristics. Furthermore, it describes a robust protocol for conducting saturation radioligand binding assays to determine key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). The provided methodologies, data presentation, and visualizations are intended to facilitate the use of this versatile pyrazole derivative in drug development programs.
Introduction
The this compound moiety is a privileged structure in medicinal chemistry, frequently incorporated into small molecule inhibitors targeting a range of protein kinases. The cyclopropyl and trifluoromethyl groups can enhance metabolic stability and binding affinity. To characterize the interaction of such compounds with their biological targets, radiolabeling is an indispensable tool. A radiolabeled version of the parent molecule, or a close analog, allows for highly sensitive and quantitative measurements of binding affinity and receptor density in various biological preparations.
This document focuses on the radioiodination of the pyrazole core, as iodinated precursors are often synthetically accessible. Iodine-125 is a gamma-emitting radionuclide with a half-life of approximately 60 days, making it well-suited for receptor binding studies. The primary biological targets for compounds containing this pyrazole scaffold are often protein kinases, such as Discoidin Domain Receptors (DDRs), which are implicated in various pathological conditions including fibrosis and cancer.
Radiolabeling Protocol: [¹²⁵I]4-iodo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the electrophilic radioiodination of the C4 position of the pyrazole ring, which is often susceptible to such substitution.
Materials and Reagents
-
This compound
-
Na[¹²⁵I] (carrier-free in 0.1 M NaOH)
-
Ceric Ammonium Nitrate (CAN)
-
Elemental Iodine (I₂)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC and column chromatography (e.g., Hexane:Ethyl Acetate gradient)
-
Scintillation cocktail
-
Gamma counter or liquid scintillation counter
Experimental Workflow: Radioiodination
Detailed Protocol
-
To a solution of this compound (1.0 mg, 5.68 µmol) in anhydrous acetonitrile (300 µL), add ceric ammonium nitrate (CAN) (3.4 mg, 6.25 µmol) and elemental iodine (0.72 mg, 2.84 µmol).
-
Carefully add Na[¹²⁵I] (e.g., 185 MBq, 5 mCi) in 0.1 M NaOH to the reaction mixture.
-
Reflux the reaction mixture overnight with stirring.
-
After cooling to room temperature, remove the solvent under a gentle stream of nitrogen or under reduced pressure.
-
Dissolve the residue in dichloromethane (5 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (2 x 2 mL) to quench any unreacted iodine, followed by water (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.
-
Monitor the fractions for radioactivity using a gamma counter and for purity using radio-TLC.
-
Pool the pure fractions and evaporate the solvent to obtain the final radiolabeled product.
-
Determine the radiochemical purity by radio-TLC and the specific activity.
Quality Control and Data Presentation
| Parameter | Method | Typical Value |
| Radiochemical Yield | Radio-TLC | 40-60% |
| Radiochemical Purity | Radio-TLC | >98% |
| Specific Activity | Calculation based on yield and amount of starting material | >74 GBq/µmol (>2000 Ci/mmol) |
Table 1: Representative quantitative data for the synthesis of [¹²⁵I]4-iodo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Binding Studies Protocol: Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the density of binding sites (Bmax) for the radiolabeled pyrazole in a given biological sample (e.g., cell membranes expressing the target kinase).
Materials and Reagents
-
[¹²⁵I]4-iodo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (radioligand)
-
Unlabeled this compound (for non-specific binding)
-
Cell membrane preparation containing the target receptor/kinase
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Gamma counter
Experimental Workflow: Saturation Binding Assay
Detailed Protocol
-
Prepare serial dilutions of the [¹²⁵I]-radioligand in assay buffer, ranging from approximately 0.1 x Kd to 10 x Kd (a pilot experiment may be needed to estimate the Kd).
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total and non-specific binding.
-
For total binding wells, add 50 µL of assay buffer, 100 µL of the cell membrane preparation (e.g., 10-50 µg protein), and 50 µL of the corresponding radioligand dilution.
-
For non-specific binding wells, add 50 µL of a high concentration of the unlabeled compound (e.g., 1000-fold the estimated Kd), 100 µL of the cell membrane preparation, and 50 µL of the corresponding radioligand dilution.
-
Incubate the plate for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
Data Analysis and Presentation
-
Calculate the specific binding for each radioligand concentration by subtracting the average non-specific binding from the average total binding.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Analyze the data using non-linear regression analysis for a one-site binding model to determine the Kd and Bmax values.
| Parameter | Description | Illustrative Value |
| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | 2.5 nM |
| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the sample. | 150 fmol/mg protein |
Table 2: Illustrative binding parameters obtained from a saturation binding assay.
Biological Target and Signaling Pathway
Compounds based on the this compound scaffold are frequently developed as inhibitors of protein kinases. A notable example is the inhibition of Discoidin Domain Receptors (DDRs), which are receptor tyrosine kinases activated by collagen.[1] Dysregulation of DDR signaling is associated with diseases such as cancer and fibrosis.
Discoidin Domain Receptor 1 (DDR1) Signaling Pathway
Upon binding to collagen in the extracellular matrix, DDR1 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events that regulate cellular processes like proliferation, migration, and survival. Key downstream pathways include the MAPK/ERK pathway and the PI3K/Akt pathway.[2][3][4][5][6]
References
- 1. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin domain receptor functions in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming poor solubility of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CTP) expected to have poor aqueous solubility?
The poor aqueous solubility of CTP stems from its molecular structure. The trifluoromethyl (-CF3) group and the cyclopropyl group both increase the lipophilicity (fat-solubility) of the molecule.[1][2] The pyrazole ring itself is planar, which can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[3] The powerful electron-withdrawing effect of the fluorine atoms can also influence the polarity of nearby functional groups.[4]
Q2: What are the initial troubleshooting steps for dissolving CTP for an experiment?
The first approach should be a systematic screening of simple and common solubilization techniques. A logical workflow involves assessing the required concentration, the acceptable excipients for your experimental model, and then testing methods like co-solvency and pH adjustment before moving to more complex formulations. For in vivo studies, a common starting formulation for poorly soluble pyrazole compounds involves a mixture of DMSO, PEG400, and Tween-80.[5]
Q3: How can I use co-solvents to improve the solubility of CTP?
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solution.[6] Co-solvents can increase the solubility of poorly soluble compounds several thousand times compared to the aqueous solubility of the drug alone.[6][7] For CTP, common co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are excellent starting points.[6][8]
It is crucial to start with a high-concentration stock solution of CTP in a neat organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.[5] However, be aware that the compound may precipitate upon dilution into an aqueous medium if the co-solvent concentration is not sufficient to maintain solubility.[6]
Table 1: Common Co-solvents for Preclinical Formulation
| Co-solvent | Typical Concentration Range (v/v) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| DMSO | 1-10% | High solubilizing power for many organic compounds.[5] | Can have cellular toxicity and experimental artifacts. |
| Ethanol | 5-20% | Low toxicity, widely used.[6] | Potential for in vivo precipitation upon dilution. |
| PEG 400 | 10-40% | Good solubilizer, low toxicity.[5][7] | Can be viscous at high concentrations. |
| Propylene Glycol (PG) | 10-50% | Low toxicity, commonly used in parenteral formulations.[6] | May cause irritation at high concentrations. |
Q4: Is pH adjustment a viable strategy for increasing the solubility of CTP?
Yes, pH adjustment can be a highly effective method for ionizable compounds.[9] The pyrazole ring contains a weakly basic nitrogen atom that can be protonated under acidic conditions. By lowering the pH of the solution well below the pKa of the pyrazole ring, the compound becomes ionized (charged), which dramatically increases its interaction with polar water molecules and enhances solubility.[9][10] Conversely, if the molecule had an acidic proton, increasing the pH would be effective. This technique is often used in combination with other methods like co-solvency.[11]
Q5: Can cyclodextrins be used to enhance the aqueous solubility of CTP?
Absolutely. Cyclodextrins are macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly water-soluble "guest" molecules, like CTP, into their central cavity, forming a water-soluble inclusion complex.[12][14] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility.[15]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity compared to natural β-cyclodextrin.[7][15] The formation of an inclusion complex can lead to a significant increase in solubility, sometimes as much as 50-fold.[15]
Q6: What advanced formulation strategies can be considered if simple methods are insufficient?
If co-solvents, pH adjustment, and cyclodextrins do not provide the required solubility, more advanced strategies can be employed:
-
Solid Dispersions : This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[16] Techniques like hot-melt extrusion or spray drying are used to create these systems, which can significantly improve dissolution rates.[11]
-
Nanosuspensions : This method reduces the drug particle size down to the nanometer range.[6][10] The increased surface area, as described by the Noyes-Whitney equation, leads to a faster dissolution rate.[17]
-
Lipid-Based Formulations : These systems involve dissolving the compound in oils, surfactants, and co-solvents to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[17]
-
Dendrimer Encapsulation : For pyrazole derivatives, encapsulation within dendrimers has been shown to create water-soluble nano-formulations, increasing solubility by over 100-fold in some cases.[18]
Troubleshooting Workflows and Diagrams
The following diagrams illustrate the decision-making process and mechanisms involved in enhancing the solubility of CTP.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin-based solubilization.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of CTP in a chosen buffer or vehicle.
Materials:
-
This compound (CTP) solid
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for CTP
Procedure:
-
Add an excess amount of solid CTP to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[8]
-
After incubation, allow the samples to stand to let undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of dissolved CTP using a pre-validated HPLC method.
Protocol 2: Screening for an Effective Co-solvent System
This protocol helps identify a suitable co-solvent and its optimal concentration range.
Materials:
-
CTP solid
-
Primary organic solvent (e.g., DMSO)
-
Co-solvents for screening (e.g., PEG 400, Propylene Glycol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of CTP in the primary organic solvent (e.g., 50 mg/mL in DMSO). Ensure the compound is fully dissolved. Gentle warming or sonication may be used.[5]
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v PEG 400 in PBS).
-
In separate vials, add a small volume of the CTP stock solution to each of the co-solvent/buffer mixtures to achieve the desired final CTP concentration.
-
Vortex each vial thoroughly immediately after adding the stock solution.
-
Visually inspect each solution for signs of precipitation immediately and after a set period (e.g., 1 hour, 4 hours). The lowest concentration of co-solvent that results in a clear, stable solution is considered the most promising for further optimization.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol evaluates the effect of HP-β-CD on the aqueous solubility of CTP.[8]
Materials:
-
CTP solid
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Standard laboratory equipment as for the shake-flask method
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v) in the desired buffer.[8]
-
Add an excess of solid CTP to each HP-β-CD solution.
-
Equilibrate the samples using the shake-flask method as described in Protocol 1 (24-48 hours of agitation).
-
Filter the supernatant from each sample using a 0.22 µm syringe filter.
-
Determine the concentration of dissolved CTP in each filtered sample by HPLC.
-
Plot the solubility of CTP as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. brieflands.com [brieflands.com]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. alzet.com [alzet.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting regioisomer formation in 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges, particularly the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct method for synthesizing this pyrazole is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine. Specifically, the key starting materials are 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate (or a hydrazine salt).
Q2: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the reaction. The reaction of an unsymmetrical 1,3-diketone, such as 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, with hydrazine can lead to the formation of two regioisomers: this compound and 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. The formation of these isomeric mixtures can complicate the purification process and reduce the yield of the desired product.[1]
Q3: How can I distinguish between the two regioisomers, this compound and 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole?
The two regioisomers can be distinguished using various NMR techniques.
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring proton and carbons will differ between the two isomers.
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group can also be indicative of the isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly useful for unambiguously determining the regiochemistry. It can show through-space correlations between the protons of the cyclopropyl group and the pyrazole ring proton or the N-H proton, confirming their proximity and thus the substitution pattern.
Q4: How can I separate the two regioisomers if a mixture is formed?
If a mixture of regioisomers is obtained, they can typically be separated using standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole regioisomers. The choice of eluent system (e.g., hexane/ethyl acetate) is crucial and may require some optimization.
-
Fractional Crystallization: If the regioisomers are crystalline solids with different solubilities, fractional crystallization can be an effective separation method.
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of the two regioisomers.
-
Cause: The reaction conditions, particularly the solvent, are not optimal for directing the regioselectivity. Reactions carried out in conventional solvents like ethanol at room temperature often result in poor regioselectivity, sometimes producing equimolar mixtures of the regioisomers.[1]
-
Solution: Change the solvent to a fluorinated alcohol. Studies have shown that using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity in favor of the 5-aryl/alkyl-3-(trifluoromethyl)pyrazole isomer.[1] This is attributed to the unique properties of these solvents, which are non-nucleophilic and poor hydrogen bond acceptors.
Problem 2: The yield of the desired this compound is low, even after optimizing the solvent.
-
Cause: Several factors could contribute to low yields, including incomplete reaction, side reactions, or loss of product during workup and purification. The reaction may also be reversible or reach an equilibrium that is unfavorable for the desired product under the chosen conditions.
-
Solution:
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, gentle heating may be required.
-
pH Adjustment: The pH of the reaction medium can influence the reaction rate and regioselectivity. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) can sometimes improve the reaction outcome.
-
Workup Procedure: Ensure that the workup procedure is appropriate for the product. Pyrazoles are basic and can be sensitive to strong acids or bases. A standard aqueous workup with a mild base (e.g., sodium bicarbonate solution) is generally recommended.
-
Problem 3: I am having difficulty separating the two regioisomers by column chromatography.
-
Cause: The two regioisomers may have very similar polarities, making them difficult to separate on a standard silica gel column.
-
Solution:
-
Optimize the Eluent System: Experiment with different solvent systems of varying polarity. A shallow gradient elution can sometimes improve separation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), if standard silica gel chromatography is ineffective.
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to alter its polarity, facilitating separation. The derivative can then be converted back to the desired pyrazole.
-
Data on Regioisomer Formation
The choice of solvent has a significant impact on the regioselectivity of the reaction between a 1,3-diketone with a trifluoromethyl group and a hydrazine. The following table summarizes the effect of different solvents on the regioisomeric ratio.
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Reference |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | Low regioselectivity | [1] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [1] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [1] |
| 4,4,4-trifluoro-1-arylbutane-1,3-dione | Arylhydrazine | EtOH (ambient temp.) | ~1:1 (equimolar) | |
| 4,4,4-trifluoro-1-arylbutane-1,3-dione | Arylhydrazine | N,N-dimethylacetamide + Acid | 98:2 |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline adapted from the synthesis of analogous 3-(trifluoromethyl)pyrazoles and should be optimized for specific laboratory conditions.
Materials:
-
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
-
Hydrazine hydrate
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP or TFE.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is slow.
-
Workup:
-
Once the reaction is complete, remove the solvent (HFIP or TFE) under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound regioisomer.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound, highlighting the formation of two regioisomers and the key factors influencing the reaction outcome.
References
minimizing side reactions in the synthesis of trifluoromethylated pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of trifluoromethylated pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated pyrazoles?
A1: The most prevalent side reactions include the formation of regioisomers, the loss of the trifluoromethyl group (de-trifluoromethylation), hydrolysis of trifluoromethyl precursors, and undesired "halogen-dance" rearrangements on the pyrazole core. The specific side products depend heavily on the chosen synthetic route and reaction conditions.
Q2: How can I control the regioselectivity of the reaction between a 1,3-dicarbonyl compound and a substituted hydrazine?
A2: Controlling regioselectivity is a critical challenge. Key strategies include:
-
Solvent Choice: Utilizing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of the pyrazole formation.[1]
-
Reactant Structure: The nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a significant role. For instance, the reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with phenylhydrazine yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles, while methylhydrazine selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles.[2]
-
Functional Group Tuning: Modifying functional groups on the hydrazine substituent can guide the N-alkylation selectivity.[3]
Q3: I am observing a significant amount of a "des-CF3" pyrazole impurity in my synthesis of an N-trifluoromethyl pyrazole. What is the cause and how can I prevent it?
A3: The formation of "des-CF3" side products is often due to the instability of the trifluoromethylhydrazine intermediate.[4][5] To suppress this, careful optimization of the reaction conditions is crucial. The use of dichloromethane (DCM) as a solvent in combination with a strong acid has been shown to be effective in minimizing these undesired products.[4][5]
Q4: My synthesis involves the functionalization of a brominated trifluoromethylated pyrazole, and I am getting isomeric impurities. What could be happening?
A4: You may be observing the results of a "halogen-dance" reaction, where the bromine atom migrates to a different position on the pyrazole ring. This side reaction is often temperature-dependent. Judicious control of the reaction temperature during steps like lithiation is critical to avoid the formation of these isomers.[6]
Troubleshooting Guide
Issue 1: Formation of a Mixture of Regioisomers
-
Symptom: NMR and/or LC-MS analysis of the crude product shows two or more isomeric pyrazoles.
-
Probable Cause: The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine is not sufficiently regioselective under the current reaction conditions.
-
Solutions:
-
Change the Solvent: Switch from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP.[1] This has been shown to significantly improve regioselectivity.
-
Modify the Starting Materials: If possible, utilize starting materials that favor the formation of the desired regioisomer. For example, using 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones can provide high regioselectivity depending on the hydrazine used.[2]
-
Purification: If reaction optimization does not provide sufficient purity, separation of the regioisomers by distillation or chromatography may be necessary.[6]
-
Issue 2: Presence of De-Trifluoromethylated ("des-CF3") Impurities
-
Symptom: Mass spectrometry and 19F NMR indicate the presence of a pyrazole product without the N-CF3 group.
-
Probable Cause: Instability and degradation of the trifluoromethylhydrazine intermediate during the reaction.[4][5]
-
Solutions:
Issue 3: Unexpected Hydrolysis Products
-
Symptom: Instead of the expected trifluoromethyl pyrazole, a pyrazole carboxylate or related hydrolyzed product is isolated.
-
Probable Cause: When using precursors like trichloromethyl enones, nucleophilic attack by the solvent (e.g., methanolysis) on the -CCl3 group can occur.[7]
-
Solutions:
-
Solvent Selection: Avoid using nucleophilic solvents like methanol. Test alternative, non-nucleophilic solvents such as acetonitrile, DMF, DMSO, or chloroform.[7]
-
Choice of Hydrazine: The nature of the hydrazine can influence the reaction outcome. Using arylhydrazine hydrochlorides may favor the desired cyclization over hydrolysis.[7]
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Trifluoromethyl Pyrazoles
| Entry | 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio (desired:undesired) |
| 1 | 1a | Methylhydrazine | EtOH | - |
| 2 | 1a | Methylhydrazine | TFE | 85:15 |
| 3 | 1a | Methylhydrazine | HFIP | 97:3 |
Data adapted from a study on the synthesis of fluorinated Tebufenpyrad analogs. The desired product is the 3-trifluoromethyl derivative.[1]
Table 2: Optimization of Cyclization Conditions to Minimize "des-CF3" Side Products
| Entry | Solvent | Acid | Temperature (°C) | Yield of N-CF3 Pyrazole (%) |
| 1 | - | - | - | 44-46 |
| 2 | DCM | TsOH·H₂O | 20-40 | 72 |
| 3 | - | - | <10 | - (highest yields observed) |
Data compiled from studies on the synthesis of N-trifluoromethyl pyrazoles.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles using a Sydnone Intermediate
This protocol describes a general and regioselective approach to N-phenyl-5-trifluoromethyl pyrazoles.
-
Synthesis of 4-CF3 substituted sydnone: The N-phenyl sydnone is trifluoromethylated directly to yield the corresponding CF3-substituted mesoionic reagent.
-
Cycloaddition: The 4-CF3 substituted sydnone is reacted with an alkyne in a suitable solvent.
-
Work-up and Purification: The reaction mixture is concentrated, and the resulting pyrazole is purified by standard chromatographic techniques.
This method has been shown to provide excellent regiocontrol in the formation of 5-trifluoromethyl pyrazoles.[8]
Protocol 2: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles Minimizing "des-CF3" Impurities
This protocol utilizes a stable precursor to generate the reactive trifluoromethylhydrazine in situ.
-
Reaction Setup: To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate and a 1,3-dicarbonyl substrate in dichloromethane (DCM), add TsOH·H₂O.
-
Reaction: Stir the mixture at 20–40 °C for 12 hours.
-
Quenching and Extraction: Quench the reaction with a saturated sodium bicarbonate aqueous solution, dilute with water, and extract with DCM.
-
Purification: The combined organic layers are dried, concentrated, and the product is purified by chromatography.
This optimized procedure is critical for suppressing the formation of "des-CF3" side products.[4]
Visualizations
Caption: Troubleshooting workflow for addressing regioisomer formation.
Caption: Formation of "des-CF3" side product from unstable intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
stability issues of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole in solution
Welcome to the technical support center for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound in solution.
Q1: My compound appears to be degrading in solution over a short period. What are the potential causes?
A1: Degradation of pyrazole derivatives in solution can be attributed to several factors. The trifluoromethyl group on the pyrazole ring is an electron-withdrawing group, which can influence the ring's stability.[1][2] Potential causes for degradation include:
-
Hydrolysis: While the pyrazole ring itself is relatively stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis, especially if any ester or amide functionalities were present in a larger molecule containing this pyrazole moiety.[3][4][5]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents in your solvent can lead to oxidative degradation. The N-1 and C-4 positions of the pyrazole ring can be susceptible to such processes.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to the degradation of pyrazole compounds.[4]
-
Solvent Reactivity: Ensure the solvent is of high purity and inert. Reactive impurities in the solvent can contribute to compound degradation.
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions at low temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
-
Use high-purity, degassed solvents.
Q2: I'm observing poor solubility of this compound in my aqueous buffer. How can I improve this?
A2: Pyrazole compounds often exhibit limited solubility in water due to their relatively non-polar character.[6] The cyclopropyl and trifluoromethyl groups contribute to the lipophilicity of the molecule.
Troubleshooting Steps:
-
Co-solvents: Try dissolving the compound first in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol, and then slowly adding the aqueous buffer to the desired concentration.[7] For in-vivo studies, the final concentration of organic solvents should typically be low (e.g., 5-10% DMSO).
-
pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the buffer might improve solubility. However, be cautious as extreme pH can lead to degradation.
-
Excipients: For formulation development, consider using solubilizing agents such as cyclodextrins.
Q3: My reaction yield is low when using this compound as a starting material. What could be the issue?
A3: Low reaction yields can stem from the stability of the starting material, reaction conditions, or purification methods.[8]
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your this compound. Impurities can lead to side reactions.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and catalyst. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the pyrazole ring.[9]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (nitrogen or argon).
Quantitative Data Summary
| Stress Condition | Time Points | % Degradation of this compound | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 2h, 4h, 8h, 24h | ||
| 0.1 M NaOH (60°C) | 1h, 2h, 4h, 8h | ||
| 3% H₂O₂ (RT) | 2h, 6h, 12h, 24h | ||
| Heat (80°C, solid) | 24h, 48h, 72h | ||
| Photostability (UV/Vis) | 12h, 24h, 48h |
Note: This table should be populated with data from your own experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.[4][10][11]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[12]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.[12]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours and dilute for HPLC analysis.[13]
-
Thermal Degradation: Store a known amount of the solid compound in an oven at 80°C. At 24, 48, and 72 hours, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.[12]
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber. Keep a control sample in the dark. Analyze both samples at 12, 24, and 48 hours by HPLC.[12]
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[14][15]
Protocol 2: HPLC Method for Stability Assessment
This is a general protocol for developing an HPLC method to assess the stability of this compound.[15][16]
Instrumentation:
-
HPLC with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution (example):
-
Start with a low percentage of B, and gradually increase to elute the compound and any more lipophilic degradation products. A typical gradient might run from 5% to 95% B over 20-30 minutes.
Detection:
-
Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan).
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential role as a kinase inhibitor in the MAPK/ERK pathway.
Caption: Troubleshooting logic for addressing compound instability.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Scale-Up Synthesis of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the scale-up synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Knorr pyrazole synthesis.[1] This involves the condensation of a 1,3-dicarbonyl compound, specifically 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, with hydrazine or a hydrazine salt. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges during the scale-up of this synthesis include:
-
Regioselectivity: The reaction can potentially yield two regioisomers: this compound and 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. Controlling the reaction conditions to favor the desired isomer is crucial.
-
Impurity Profile: Side reactions can lead to various impurities that may be difficult to remove at a large scale.
-
Reaction Kinetics and Heat Management: Exothermic reactions can be a concern during scale-up, requiring careful monitoring and control of temperature.
-
Work-up and Purification: Isolation and purification of the final product in high purity and yield can be challenging on a larger scale, often requiring optimization of crystallization or chromatography methods.
-
Safety: Handling potentially hazardous reagents like hydrazine and managing the risks associated with exothermic reactions are critical safety considerations.
Q3: How can I control the regioselectivity of the reaction?
A3: Controlling regioselectivity in pyrazole synthesis often depends on the nature of the hydrazine and the reaction conditions. Using a substituted hydrazine or adjusting the pH of the reaction medium can influence which nitrogen atom of the hydrazine attacks the dicarbonyl compound first, thereby directing the regioselectivity. Careful optimization of the solvent and temperature is also critical. For some pyrazole syntheses, using hydrazine hydrochloride in an alcoholic solvent has been shown to favor the formation of a specific regioisomer.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms: The isolated yield of this compound is significantly lower than expected based on lab-scale experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. Ensure efficient mixing, as this can be a limiting factor in larger reactors. |
| Degradation of Reactants or Product | The cyclopropyl group can be sensitive to harsh acidic or high-temperature conditions. Verify the stability of your starting materials and product under the reaction conditions. Consider performing the reaction under milder conditions if degradation is suspected. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction parameters such as temperature, solvent, and catalyst concentration. A Design of Experiments (DoE) approach can be beneficial for optimizing these parameters for scale-up. |
| Poor Work-up Procedure | Losses can occur during the work-up and extraction phases. Ensure the pH is optimized for the extraction of the product and that a sufficient volume of solvent is used. Emulsion formation can also be an issue at a larger scale; consider adding a brine wash or using a different solvent system. |
Issue 2: Formation of Regioisomeric Impurity
Symptoms: Significant amounts of the undesired 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole isomer are detected in the crude product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Hydrazine Reagent | If using a substituted hydrazine, ensure its purity. For unsubstituted hydrazine, the reaction conditions are the primary driver of regioselectivity. |
| Suboptimal Reaction Conditions | The choice of solvent and the pH of the reaction medium can have a profound impact on regioselectivity. Acidic conditions can favor one isomer, while basic conditions may favor the other. Systematically screen different solvents and pH ranges. |
| Temperature Effects | The activation energies for the formation of the two isomers may be different. Running the reaction at a lower or higher temperature could favor the formation of the desired product. |
Issue 3: Difficult Purification
Symptoms: The crude product is difficult to purify to the required specifications, with persistent impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Closely Related Impurities | Impurities with similar polarity to the product can be challenging to remove by chromatography. Consider derivatization of the product or impurity to alter its polarity, followed by separation and deprotection. |
| Tarry Byproducts | Polymerization or degradation can lead to the formation of tars. Ensure the reaction is run under an inert atmosphere if sensitive to oxidation. Scavenger resins can sometimes be used to remove reactive impurities. |
| Inefficient Crystallization | The chosen crystallization solvent may not be optimal. Conduct a thorough solvent screen to find a system that provides good crystal formation and effectively rejects impurities. Consider anti-solvent crystallization or cooling crystallization protocols. A patent for a related pyrazole derivative suggests that crystallization from a water/acetic acid mixture can be effective. |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Lab Scale):
-
To a solution of 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by column chromatography or crystallization to afford the desired this compound.
Note: This is a general guideline. The specific solvent, temperature, and reaction time will need to be optimized for each specific scale.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Parameter | Lab Scale | Pilot Scale (Predicted) |
| Reactant Ratio (Dione:Hydrazine) | 1 : 1.1 | 1 : 1.05 |
| Solvent | Ethanol | Acetic Acid / Water |
| Temperature | 78 °C (Reflux) | 80-100 °C |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 75-85% | 70-80% |
| Purification Method | Column Chromatography | Crystallization |
Disclaimer: The information provided in this technical support center is intended as a general guide. All experimental procedures should be carried out by qualified personnel in a well-equipped laboratory, and appropriate safety precautions should be taken. The optimal conditions for the scale-up synthesis of this compound may vary and require specific optimization.
References
identifying and removing impurities from 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via a Knorr-type pyrazole synthesis from a trifluoromethyl-substituted 1,3-dicarbonyl compound and hydrazine, can lead to several common impurities. These include:
-
Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine can potentially yield the undesired regioisomer, 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. The formation of this isomer is a common challenge in pyrazole synthesis.[1]
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the 1,3-dicarbonyl precursor and hydrazine starting materials in the crude product.
-
Hydrazone Intermediate: The initial condensation product between the dicarbonyl compound and hydrazine is a hydrazone intermediate. Incomplete cyclization can leave this intermediate as an impurity.
-
Side-Reaction Products: Depending on the specific reaction conditions, side-reactions such as self-condensation of the dicarbonyl starting material or degradation of the hydrazine can lead to various byproducts.
Q2: Which analytical techniques are recommended for identifying impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of impurities:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for the initial assessment of the purity of your sample and for monitoring the progress of purification. Different spots on the TLC plate indicate the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating the desired product from its impurities and for quantifying their relative amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and provides information on their molecular weight and fragmentation patterns, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are invaluable for the structural confirmation of the desired product and the identification of impurities. The trifluoromethyl group provides a unique 19F NMR signal that can be monitored for purity.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help in identifying the mass of unknown impurities.
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography: This is a widely used technique for separating the target compound from impurities with different polarities. Due to the presence of the polar pyrazole ring and the non-polar cyclopropyl and trifluoromethyl groups, a careful selection of the mobile phase is crucial. Common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in hexane.
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective method for obtaining a high-purity material. The choice of solvent is critical; ideal solvents will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be employed to separate the product from non-basic impurities. The pyrazole can be protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separation, the aqueous layer is basified to regenerate the pyrazole, which can then be extracted with an organic solvent.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of a regioisomer in the final product. | The Knorr synthesis with an unsymmetrical dicarbonyl precursor can lead to the formation of both 3- and 5-substituted pyrazoles. | Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. If the regioisomers are formed, they can often be separated by careful flash column chromatography or fractional crystallization. |
| Low yield after purification. | - The compound may be partially soluble in the recrystallization solvent at low temperatures.- The compound may be strongly adsorbed on the silica gel during column chromatography. | - For recrystallization, use a minimal amount of hot solvent and cool the solution thoroughly. Attempt to recover a second crop of crystals from the mother liquor.- For column chromatography, try a more polar eluent or deactivate the silica gel with a small amount of triethylamine (0.1-1%) in the mobile phase. |
| Oily product obtained after synthesis. | The product may have a low melting point or be contaminated with residual solvents or oily impurities. | Attempt to purify by flash column chromatography. If the product is indeed an oil, this will be the primary method of purification. Ensure all solvent is removed under high vacuum. |
| Colored impurities in the final product. | These may arise from side reactions or the degradation of starting materials, particularly hydrazine. | During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration. In column chromatography, these impurities may elute at a different polarity than the desired product. |
| Inconsistent NMR spectra. | The presence of tautomers or residual acidic/basic impurities can lead to broadened or shifting peaks in the NMR spectrum. | Ensure the sample is completely dry and free of any acidic or basic residues from the workup. Running the NMR in a different solvent (e.g., DMSO-d6 instead of CDCl3) can sometimes resolve tautomeric issues. |
Quantitative Data Presentation
The following table provides representative data for the purification of this compound, demonstrating the effectiveness of common purification techniques. (Note: This data is illustrative and may not represent all experimental outcomes).
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Key Impurities Removed |
| Flash Column Chromatography | 85% | >98% | 75% | Regioisomer, unreacted starting materials |
| Recrystallization | 92% | >99% | 85% | Minor side-products, colored impurities |
| Acid-Base Extraction followed by Recrystallization | 80% | >99% | 65% | Non-basic impurities, starting materials |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good starting point for this compound might be a mixture of a polar solvent like ethanol or isopropanol and a non-polar solvent like hexane or water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the more soluble solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, add a small amount of activated charcoal to the hot solution and then filter.
-
Crystallization: Add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for impurity identification and removal.
Caption: Logical relationship for troubleshooting pyrazole purification.
References
Technical Support Center: Synthesis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate. Use freshly distilled or high-purity reagents. |
| Incorrect reaction temperature | The cyclocondensation reaction is often temperature-sensitive. Optimize the reaction temperature; gradual heating or maintaining a specific reflux temperature can be critical. |
| Suboptimal solvent | The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but exploring other solvents like methanol or acetic acid may improve yields. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup. |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture. |
Issue 2: Presence of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Formation of regioisomers | The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can lead to the formation of a regioisomeric pyrazole byproduct (3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole). The regioselectivity can be influenced by the reaction conditions.[1][2] Using a suitable acid or base catalyst can help in directing the reaction towards the desired isomer. |
| Incomplete cyclization | Intermediate hydrazones may be present if the reaction is not complete. Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. |
| Side reactions of the trifluoromethyl group | The trifluoromethyl group can be susceptible to certain reaction conditions. Avoid strongly basic conditions at high temperatures which might lead to decomposition. |
| Degradation of product during workup | The workup procedure should be optimized to minimize product loss. Use of mild acids or bases for neutralization and avoiding prolonged exposure to harsh conditions is recommended. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | | Co-elution of impurities in chromatography | Optimize the solvent system for column chromatography. A gradient elution of hexane and ethyl acetate is often effective for separating pyrazole isomers and other nonpolar impurities.[3] | | Product oiling out during recrystallization | Select an appropriate solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) might be necessary to induce crystallization. | | Product is an oil and not a solid | Some pyrazole derivatives are obtained as oils.[4] If a solid is required, consider derivatization or salt formation to facilitate crystallization. | | Contamination with residual solvent | After purification, ensure the product is thoroughly dried under high vacuum to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclocondensation reaction between 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione and a hydrazine source, typically hydrazine hydrate or hydrazine hydrochloride.[5][6] This reaction is a variation of the Knorr pyrazole synthesis.[2][7]
Q2: How can I control the regioselectivity of the reaction to favor the 5-cyclopropyl isomer?
A2: The regioselectivity is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl precursor and the reaction conditions. Generally, the nitrogen of hydrazine that initially attacks the carbonyl group is the one that will be adjacent to the resulting substituent in the pyrazole ring. Modifying the pH with acid or base catalysis can influence which carbonyl is more reactive and thus alter the isomeric ratio.
Q3: What are the typical reaction conditions for the cyclocondensation?
A3: Typical conditions involve refluxing the 1,3-dicarbonyl compound and hydrazine hydrate in a protic solvent like ethanol or methanol for several hours.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q4: What are the expected byproducts in this synthesis?
A4: The primary byproduct is often the regioisomer, 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. Other potential impurities can arise from incomplete reaction (hydrazone intermediates) or side reactions involving the starting materials.
Q5: What is the recommended method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1][3] For solid products, recrystallization from a suitable solvent system can further enhance purity.[8]
Q6: How can I confirm the structure and purity of my final product?
A6: The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. Purity can be assessed by HPLC, GC, or elemental analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
-
To a solution of 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Quantitative Data Summary
Table 1: Effect of Solvent on Yield (Representative Data)
| Solvent | Reaction Time (h) | Yield (%) |
| Ethanol | 5 | 85 |
| Methanol | 6 | 82 |
| Acetic Acid | 4 | 78 |
| Dichloromethane | 8 | 65 |
Table 2: Purity Profile after Different Purification Methods (Representative Data)
| Purification Method | Purity (%) |
| Crude Product | 75 |
| Column Chromatography | >98 |
| Recrystallization | >99 |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Managing the Hygroscopic Nature of Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole derivative has become clumpy and difficult to handle. What is happening and what should I do?
A: Your compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping, changes in weight, and potential degradation.[1]
Troubleshooting Steps:
-
Immediate Action: Minimize exposure to ambient air. Tightly reseal the container immediately after use.
-
Storage: Store the compound in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment, such as a glove box.[2]
-
Weighing: When weighing, do so quickly to limit air exposure. For highly sensitive compounds, consider weighing inside a glove box with controlled humidity.
-
Breaking Clumps: If clumping has already occurred, you can gently break up the clumps with a spatula before weighing. However, be aware that the compound has absorbed water, which will affect the accuracy of your measurements. For quantitative work, it is crucial to determine the water content.
Q2: I suspect my pyrazole derivative has absorbed water. How can I determine the water content?
A: There are two primary methods for determining water content in pharmaceutical compounds: Karl Fischer titration and Loss on Drying (LOD).
-
Karl Fischer (KF) Titration: This is a highly specific and accurate method for determining water content.[3][4] It is the preferred method when you need to quantify the amount of water specifically, as it does not detect other volatile impurities. Both volumetric and coulometric KF titration methods are available, with the choice depending on the expected water content.[5][6]
-
Loss on Drying (LOD): This method measures the total mass of volatile components lost from a sample upon heating.[7][8][] While simpler to perform, it is less specific than KF titration as it will also measure the loss of any residual solvents.
Q3: Can I dry my hygroscopic pyrazole derivative? If so, how?
A: Yes, you can often dry a hygroscopic pyrazole derivative that has absorbed moisture. However, the drying conditions must be carefully controlled to avoid thermal degradation or changes in the solid-state form of the compound.
Troubleshooting and General Drying Guidance:
-
Vacuum Oven: Drying in a vacuum oven at a controlled temperature is a common method. The temperature should be set well below the compound's melting or decomposition point.
-
Controlled Humidity Drying: For compounds that are sensitive to complete dehydration, drying under a controlled humidity environment can be employed to maintain the desired hydration state.
-
Monitoring: It is essential to monitor the drying process to ensure that only the desired amount of water is removed. This can be done by periodically measuring the water content using Karl Fischer titration or by drying to a constant weight.
Q4: How can I prevent my pyrazole derivative from absorbing moisture during storage and handling?
A: Proactive measures are crucial for managing hygroscopic compounds.
Prevention Strategies:
-
Proper Storage: Always store hygroscopic compounds in tightly sealed containers. For enhanced protection, place these containers inside a desiccator or a controlled humidity cabinet.
-
Inert Atmosphere: For highly sensitive materials, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture absorption.
-
Controlled Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box.
-
Packaging: Use packaging with low moisture permeability. The inclusion of desiccant packs within the packaging can provide additional protection.
-
Formulation Strategies: In drug development, formulation approaches such as film coating or encapsulation can create a physical barrier to protect the active pharmaceutical ingredient (API) from atmospheric moisture.
Data Presentation
| Pyrazole Derivative | Temperature (°C) | Relative Humidity (%) | Water Uptake (% w/w) | Hygroscopicity Classification |
| Celecoxib (Amorphous) | 25 | 75 | > 5% | Very Hygroscopic |
| [Your Compound A] | 25 | 40 | [Experimental Value] | [Classification] |
| [Your Compound B] | 25 | 60 | [Experimental Value] | [Classification] |
| [Your Compound C] | 25 | 80 | [Experimental Value] | [Classification] |
Hygroscopicity Classification (General Guidance):
-
Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2% mass.
-
Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2% mass.
-
Very hygroscopic: Increase in mass is equal to or greater than 15% mass.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
Experimental Protocols
Protocol 1: Water Content Determination by Karl Fischer (KF) Titration (Volumetric)
Objective: To accurately quantify the water content in a pyrazole derivative sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
KF reagent (e.g., single-component composite reagent)
-
Methanol (anhydrous, for KF)
-
Di-sodium tartrate dihydrate (for titer determination)
-
Airtight sample vials
-
Analytical balance
Procedure:
-
Titer Determination:
-
Add anhydrous methanol to the titration vessel.
-
Titrate to a stable, dry endpoint with the KF reagent.
-
Accurately weigh 40-80 mg of di-sodium tartrate dihydrate and add it to the vessel.
-
Titrate with the KF reagent to the endpoint.
-
The titer (mg H₂O / mL reagent) is calculated automatically by the instrument. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the pyrazole derivative (to consume an optimal volume of titrant) in a dry, tared vial.
-
Quickly transfer the sample to the pre-tared KF titration vessel.
-
Titrate with the KF reagent to the endpoint.
-
The instrument will calculate the percentage of water in the sample based on the sample weight, titrant consumed, and the predetermined titer.
-
Notes:
-
The pH of the solution should be maintained between 5 and 8 for optimal reaction kinetics.[3][10] Buffers may be needed for highly acidic or basic samples.
-
Ensure all equipment is dry and protected from atmospheric moisture.
Protocol 2: Determination of Volatiles by Loss on Drying (LOD)
Objective: To determine the percentage of weight loss from a pyrazole derivative sample upon heating, representing water and other volatile components.
Materials:
-
Drying oven with temperature control
-
Analytical balance
-
Glass-stoppered, shallow weighing bottle
-
Desiccator
Procedure:
-
Pre-dry the weighing bottle and its stopper under the same conditions to be used for the sample and allow it to cool to room temperature in a desiccator.
-
Tare the pre-dried weighing bottle with its stopper.
-
Accurately weigh a specified quantity of the pyrazole derivative into the bottle and record the initial weight.
-
Distribute the sample evenly in the bottle.
-
Place the bottle with the sample (stopper removed and placed alongside) in the drying oven at the specified temperature and for the specified time. A typical starting point for a new compound could be 105°C for 2-4 hours, but this must be adjusted based on the thermal stability of the compound.
-
After the specified time, remove the bottle from the oven, immediately replace the stopper, and allow it to cool to room temperature in a desiccator.
-
Weigh the bottle with the dried sample and record the final weight.
-
Calculate the percentage loss on drying using the following formula: % LOD = [(Initial Weight - Final Weight) / Initial Weight] * 100
Note: The drying temperature and duration should be chosen carefully to avoid decomposition of the pyrazole derivative.[7]
Protocol 3: Example Drying Protocol for a Hygroscopic Pyrazole Derivative (Based on Celecoxib Spray Drying)
Objective: To prepare a solid dispersion of a pyrazole derivative with reduced hygroscopicity using a spray drying technique. This is an example protocol and may need optimization for different derivatives.
Materials:
-
Spray dryer
-
Solvent (e.g., methanol, acetone)
-
Carrier polymer (e.g., Soluplus®, PVP, HPMC)
-
Nitrogen gas supply
Procedure:
-
Dissolve the pyrazole derivative and the chosen carrier polymer in the selected solvent to create a feed solution.
-
Set the spray dryer parameters. Based on a protocol for celecoxib, example parameters could be:
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming solid particles that are collected.
-
Store the resulting powder in a desiccator until further analysis.
Visualizations
References
- 1. upperton.com [upperton.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. gpi.ac.in [gpi.ac.in]
- 4. Preparation and evaluation of celecoxib lyophilized orally disintegrating tablets with high bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quveon.com [quveon.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Loss on Drying? and Determination of Loss on Drying | Pharmaguideline [pharmaguideline.com]
- 8. news-medical.net [news-medical.net]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole during storage
Technical Support Center: 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS Analysis After Storage
-
Question: I have stored my solid this compound and upon re-analysis, I observe new peaks in my chromatogram. What could be the cause?
-
Answer: The appearance of new peaks likely indicates degradation of the compound. The primary degradation pathways for pyrazole derivatives include hydrolysis, oxidation, and photodegradation.[1][2] The trifluoromethyl group can also be susceptible to hydrolysis under certain conditions.[3][4]
Recommended Actions:
-
Characterize Degradants: Use LC-MS to determine the mass of the impurity peaks. This can provide initial clues as to the nature of the degradation product (e.g., addition of oxygen, loss of a functional group).
-
Review Storage Conditions:
-
Moisture: Was the container properly sealed to prevent moisture ingress? Pyrazoles and trifluoromethyl groups can be susceptible to hydrolysis.[1][3]
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., nitrogen or argon)? The pyrazole ring can be susceptible to oxidation.[1][5]
-
Light: Was the container amber-colored or otherwise protected from light? Photodegradation can occur upon exposure to UV or even ambient light.[1]
-
Temperature: Was the compound stored at the recommended temperature? Elevated temperatures can accelerate all degradation pathways.
-
-
Issue 2: Change in Physical Appearance (e.g., Color Change, Clumping)
-
Question: My white, crystalline this compound has turned slightly yellow and is clumping together. What does this signify?
-
Answer: A change in color often suggests oxidative degradation or the formation of minor impurities. Clumping is a strong indicator of moisture absorption, which can lead to hydrolytic degradation.
Recommended Actions:
-
Dry the Sample: If moisture is suspected, dry the sample under a high vacuum.
-
Re-analyze: After drying, re-analyze the sample by HPLC or another suitable method to assess purity.
-
Improve Storage: Transfer the compound to a new, dry container, preferably with a desiccant, and store it under an inert atmosphere in a dark, cold, and dry place.
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am observing a loss of potency or inconsistent results in my biological assays using a stock solution of this compound. What could be the issue?
-
Answer: Inconsistent biological activity can be a result of the degradation of the compound in your stock solution.[2] The stability of pyrazole compounds in solution is highly dependent on the solvent and pH.[1][2]
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions for your assays. If this is not feasible, prepare smaller aliquots and freeze them at -20°C or -80°C.
-
Solvent Choice: For long-term storage, use a dry, aprotic solvent.[2] Avoid protic solvents like methanol or water if hydrolysis is a concern.
-
pH Control: If using aqueous buffers, maintain a neutral pH, as acidic or basic conditions can accelerate hydrolysis.[1]
-
Forced Degradation Study: To understand the stability in your specific assay buffer, you can perform a forced degradation study by incubating the compound in the buffer for various time points and analyzing for degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for pyrazole derivatives are:
-
Hydrolysis: The trifluoromethyl group can be susceptible to hydrolysis, potentially converting to a carboxylic acid group, especially under basic or acidic conditions.[3][4] The pyrazole ring itself is generally stable to hydrolysis, but substituents can influence this.[1]
-
Oxidation: The pyrazole ring can undergo oxidation, particularly at the C-4 position, which could lead to the formation of hydroxypyrazole derivatives.[1][5] The presence of atmospheric oxygen can facilitate this process.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to various degradation products.[1] Pyrazole derivatives are known to have good photostability in some cases, but this is highly dependent on the specific substituents.[6]
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, the solid compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures are recommended (e.g., 2-8°C or -20°C for long-term storage).
-
Atmosphere: An inert atmosphere (e.g., Argon or Nitrogen) is ideal to prevent oxidation.
-
Moisture: Store in a tightly sealed container in a desiccator or with a desiccant to prevent moisture absorption.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark location.
Q3: How can I monitor the stability of this compound over time?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[7]
-
Method: Develop an HPLC method that can separate the parent compound from potential degradation products.
-
Analysis: Periodically analyze a stored sample and compare the chromatogram to that of a freshly prepared standard. Look for a decrease in the main peak area and the emergence of new peaks.
-
Quantification: Use the peak area to quantify the purity of the compound over time.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Solid Compound | Stock Solution |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Headspace flushed with inert gas |
| Moisture | Tightly sealed container with desiccant | Dry, aprotic solvent |
| Light | Amber vial, stored in the dark | Amber vial, stored in the dark |
| pH (Solution) | N/A | Neutral pH if aqueous buffer is used |
Table 2: Forced Degradation Study Conditions
| Condition | Reagent/Stress | Temperature | Purpose |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | To assess susceptibility to acid-catalyzed degradation.[1] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | To assess susceptibility to base-catalyzed degradation.[1] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To identify potential oxidative degradation products.[1] |
| Photolysis | UV and visible light exposure | Ambient | To determine light sensitivity.[1] |
| Thermal Stress | 60°C - 80°C | Elevated | To evaluate thermal stability.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example:
-
Start with 95% water / 5% acetonitrile.
-
Ramp to 95% acetonitrile / 5% water over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with a common wavelength like 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a working concentration of approximately 50-100 µg/mL.
-
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and integrate the peak areas. Purity can be calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for Stored Sample Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
addressing matrix effects in LC-MS analysis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of my analyte?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of your analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[3][1] The primary consequence is a negative impact on the accuracy, precision, and sensitivity of your quantitative analysis, as the effect can vary between samples.[1]
Q2: How can I detect and quantify matrix effects in my assay?
A2: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in your chromatogram ion suppression or enhancement occurs.[1][4] It involves infusing a constant flow of your analyte into the MS detector post-column while injecting a blank, extracted sample matrix.[4] Dips or rises in the baseline signal indicate regions of matrix effects.[4][5]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of matrix effects.[1] You compare the peak area of the analyte spiked into a clean solvent with the peak area of the analyte spiked into a blank matrix extract (after the extraction process).[1][6] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[7]
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: In biological matrices like plasma or serum, phospholipids from cell membranes are a notorious cause of ion suppression.[8] They are often co-extracted with analytes of interest and can elute across a wide portion of the chromatographic run, potentially interfering with the analyte peak.[8] Other sources include salts, endogenous metabolites, and co-administered drugs.[3][7] Even mobile phase additives or impurities can contribute to matrix effects.[1][9]
Q4: How do I choose the right sample preparation technique to minimize matrix effects?
A4: Optimizing sample preparation is one of the most effective strategies to combat matrix effects.[3][10] The goal is to selectively remove interfering components while efficiently recovering your analyte. The choice depends on the complexity of the matrix and the properties of your analyte.
| Technique | Description | Effectiveness for Matrix Removal | Pros | Cons |
| Sample Dilution | The sample is simply diluted with a suitable solvent.[1] | Low to Moderate | Simple, fast, and inexpensive.[6] | Only feasible if the analyte concentration is high and the assay is very sensitive.[1][6] |
| Protein Precipitation (PPT) | A solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.[11] | Low | Simple, fast, and applicable to a wide range of analytes. | Considered the least effective technique as it does not remove many other matrix components like phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample and an immiscible organic solvent.[10] | Moderate to High | Can provide very clean extracts.[11] Selectivity can be improved by adjusting pH.[10] | Analyte recovery can be low, especially for more polar compounds.[11] Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | The sample is passed through a sorbent bed that retains the analyte, which is then washed to remove interferences and selectively eluted.[3][8] | High to Very High | Highly selective and provides excellent cleanup.[8] Mixed-mode SPE, which uses multiple retention mechanisms (e.g., reversed-phase and ion exchange), can be particularly effective at removing a broad range of interferences.[11] | Can be more time-consuming and expensive to develop and run. |
Q5: Can I mitigate matrix effects by changing my LC conditions?
A5: Yes. If sample preparation does not completely remove interferences, chromatographic adjustments are the next step. The goal is to chromatographically separate the analyte peak from the regions where ion suppression occurs.[1][4] Strategies include:
-
Modifying the Gradient: Adjusting the gradient slope or duration can improve the resolution between your analyte and interfering peaks.[11]
-
Changing Mobile Phase: Altering the pH of the mobile phase can shift the retention of the analyte or interferences.[11] Using high-purity additives like formic acid or ammonium formate is crucial, as they are volatile and promote good ionization, whereas non-volatile buffers should be avoided.[12]
-
Using Advanced Columns: Ultra-High-Performance Liquid Chromatography (UPLC) columns provide higher resolution and narrower peaks, which can significantly improve separation from matrix components and reduce the impact of matrix effects.[11]
Q6: How should I use an internal standard to compensate for matrix effects?
A6: An internal standard (IS) is added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[13] To effectively compensate for matrix effects, the IS should experience the same degree of ion suppression or enhancement as the analyte.[10]
-
The Gold Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice.[1] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior, allowing it to accurately track and correct for matrix effects.[6]
-
Alternative: If a SIL-IS is unavailable, a structural analog that co-elutes with the analyte can be used, but its ability to perfectly mimic the analyte's behavior in the ion source may be limited.[14]
Troubleshooting Guides
Guide 1: Systematic Approach to Investigating Ion Suppression
If you observe unexpectedly low or variable signal for this compound, a systematic investigation is needed. The following workflow can help identify and resolve the issue.
Caption: Workflow for troubleshooting ion suppression.
Guide 2: Decision Logic for Matrix Effect Assessment
This diagram outlines the logical steps for assessing and addressing matrix effects during method development.
Caption: Decision logic for matrix effect assessment.
Key Experimental Protocols
Protocol 1: Qualitative Assessment by Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[4]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your intended sample preparation method)
-
Mobile phase
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion: Connect the LC column outlet to a tee-union. Connect a syringe pump to the second port of the tee and the MS inlet to the third port.
-
Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) via the syringe pump directly into the eluent stream going to the MS source.[15]
-
Monitor the signal for your analyte's specific MRM transition. Once a stable, elevated baseline is achieved, inject a blank matrix extract onto the LC column.
-
Acquire data for the full duration of the chromatographic run.
-
Interpretation: Observe the infused analyte baseline during the run. A significant drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[4] Compare the retention time of your analyte to these regions to determine if it is susceptible to matrix effects.
Protocol 2: Quantitative Assessment by Post-Extraction Spike
Objective: To quantify the magnitude of matrix effects by calculating the Matrix Factor (MF).[1][7]
Procedure:
-
Prepare Sample Set A: Spike a known amount of this compound into a clean solvent (e.g., the final mobile phase composition).
-
Prepare Sample Set B: First, perform the complete extraction procedure on at least 6 different lots of blank biological matrix. After extraction, spike the resulting clean extracts with the same amount of analyte as in Set A.
-
Analyze both sets of samples using your LC-MS/MS method and record the analyte peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Interpretation:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
The coefficient of variation (CV%) of the peak areas in Set B should also be evaluated. A high CV% indicates that the matrix effect is variable between different sources, which is a significant problem for method robustness. Regulatory guidelines often require the CV% to be ≤15%.[16]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. longdom.org [longdom.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
optimizing crystallization conditions for X-ray quality crystals of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining high-quality, single crystals of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole suitable for X-ray diffraction analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form (Clear Solution) | The solution is undersaturated; the compound is too soluble in the chosen solvent system.[1][2] | - Increase Concentration: Slowly evaporate the solvent to increase the solute concentration.[3][4] - Introduce an Anti-solvent: Use vapor diffusion or liquid layering to introduce a solvent in which the compound is less soluble.[3][5] - Lower Temperature: If solubility is temperature-dependent, slowly cool the solution.[6][7] |
| Amorphous Precipitate or Oil Forms | The solution is too supersaturated, leading to rapid precipitation instead of ordered crystal growth.[1] The compound may be impure.[8][9] | - Reduce Concentration: Dilute the solution slightly before attempting crystallization again. - Slow Down Supersaturation: Decrease the rate of solvent evaporation or anti-solvent diffusion. - Purify the Compound: Further purify the starting material using techniques like column chromatography or recrystallization.[8] |
| Many Small Crystals | Too many nucleation sites are present.[2][4] The rate of crystallization is too fast. | - Filter the Solution: Pass the solution through a 0.22 µm filter to remove dust and other particulates that can act as nucleation sites.[10] - Reduce Concentration: Lower the starting concentration of the compound. - Slower Evaporation/Cooling: Slow down the rate of solvent evaporation or cooling to allow fewer, larger crystals to grow.[3][7] - Use Seeding: Introduce a single, well-formed crystal (a seed) into a saturated solution to promote the growth of a larger crystal.[11] |
| Poorly Formed or Twinned Crystals | Impurities are disrupting the crystal lattice.[8][10] The crystallization process is too rapid. Mechanical disturbance.[2][4] | - Re-purify the material: Ensure the starting material is of the highest possible purity.[8][9] - Slow the Growth Rate: Employ techniques that slow down crystallization, such as vapor diffusion with a less volatile anti-solvent or very slow cooling. - Isolate from Vibrations: Store the crystallization experiment in a location free from vibrations.[12] |
| Crystals Redissolve | Temperature fluctuations. The system has not reached equilibrium. | - Maintain Constant Temperature: Store the crystallization setup in a temperature-controlled environment. - Allow More Time: Let the experiment proceed for a longer period to reach equilibrium. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting method for crystallizing a new small molecule like this compound?
A1: For small organic molecules, slow evaporation and vapor diffusion are excellent starting points.[3] Slow evaporation is simpler, while vapor diffusion offers more control over the rate of crystallization.[3][5]
Q2: How do I choose a suitable solvent system?
A2: The ideal solvent is one in which your compound is moderately soluble.[2] If the compound is too soluble, crystal growth can be difficult.[2] A common approach is to dissolve the compound in a "good" solvent (high solubility) and then introduce an "anti-solvent" (low solubility) to induce crystallization.[5] A 'like dissolves like' approach can be a good starting point for solvent selection.[7]
Q3: How important is the purity of my compound?
A3: Purity is critical. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.[8][9][10] It is recommended to use material that is >95% pure.[8]
Q4: My crystals are very thin needles or plates. How can I grow thicker crystals?
A4: Thin needles or plates often result from rapid crystal growth. To encourage growth in three dimensions, try slowing down the crystallization process. This can be achieved by reducing the temperature, using a less volatile anti-solvent in vapor diffusion, or decreasing the concentration of your compound. Additive screens can also sometimes help to modify crystal habit.[10]
Q5: Should I filter my solution before setting up a crystallization experiment?
A5: Yes. Filtering your solution through a microfilter (e.g., 0.22 µm) can remove dust particles and other microscopic impurities that can act as unwanted nucleation sites, leading to the formation of many small crystals.[10]
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve the this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) to near saturation in a clean vial.
-
Filter the solution through a 0.22 µm syringe filter into a new, clean vial.
-
Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This will allow for slow evaporation of the solvent.[4]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks. Do not disturb the vial.[12]
Protocol 2: Vapor Diffusion (Hanging Drop)
-
Create a reservoir of an anti-solvent (a solvent in which the compound is poorly soluble) in the well of a crystallization plate.
-
Dissolve the this compound in a good solvent to a moderate concentration.
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the reservoir well with it.
-
The vapor from the anti-solvent will slowly diffuse into the drop, increasing the concentration of the anti-solvent in the drop and inducing crystallization.
-
Incubate at a constant temperature and monitor for crystal growth.
Protocol 3: Liquid-Liquid Diffusion (Layering)
-
Dissolve the compound in a small amount of a dense "good" solvent.
-
Carefully layer a less dense, miscible "anti-solvent" on top of the compound solution.[2] This should be done slowly to create a distinct interface.
-
Over time, the solvents will slowly mix at the interface, creating a supersaturated region where crystals can form.
-
Seal the container and leave it undisturbed in a location with a constant temperature.
Visual Guides
Caption: Experimental workflow for crystallization.
Caption: Troubleshooting decision tree for crystallization.
References
- 1. biocompare.com [biocompare.com]
- 2. How To [chem.rochester.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. news-medical.net [news-medical.net]
- 10. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 11. researchgate.net [researchgate.net]
- 12. tugraz.at [tugraz.at]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features and biological activities of the well-established nonsteroidal anti-inflammatory drug (NSAID) celecoxib and the synthetic intermediate 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. While celecoxib's mechanism of action is thoroughly documented, direct biological activity data for this compound is not extensively available in the public domain. This guide, therefore, offers a comprehensive overview of celecoxib's properties and postulates the potential biological activities of this compound based on the known functions of its constituent chemical motifs.
Structural Comparison
A detailed comparison of the chemical structures of this compound and celecoxib is presented below. The core pyrazole ring is a common feature, but the substitutions at positions 1 and 5 are key differentiators that significantly influence their biological activities.
| Feature | This compound | Celecoxib |
| Chemical Formula | C₇H₇F₃N₂[1] | C₁₇H₁₄F₃N₃O₂S[2][3] |
| Molecular Weight | 176.14 g/mol [4] | 381.38 g/mol [5] |
| Core Structure | 1H-pyrazole | 1H-pyrazole |
| Substitution at N1 | Hydrogen | 4-sulfamoylphenyl group |
| Substitution at C3 | Trifluoromethyl group | Trifluoromethyl group |
| Substitution at C5 | Cyclopropyl group | p-tolyl (4-methylphenyl) group |
Diagram of Chemical Structures
Caption: Chemical structures of this compound and Celecoxib.
Biological Activity Profile
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a well-characterized selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][6] Its mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[5] This selectivity for COX-2 over COX-1 is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Established Biological Activities of Celecoxib:
-
Anti-inflammatory: Effectively reduces inflammation in conditions like osteoarthritis and rheumatoid arthritis.
-
Analgesic: Provides pain relief for various acute and chronic conditions.
-
Antipyretic: Reduces fever.
-
Anticancer: Has been investigated for its potential in cancer chemoprevention and treatment, particularly in colorectal cancer.
Cyclooxygenase (COX) Signaling Pathway
Caption: The cyclooxygenase pathway and the inhibitory action of Celecoxib on COX-2.
This compound: A Potential Bioactive Scaffold
While direct biological data is scarce, the structural motifs of this compound suggest it could serve as a valuable scaffold for the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities.[7][8][9][10]
Hypothesized Biological Activities based on Structural Features:
-
Anti-inflammatory and Analgesic Potential: The pyrazole core is a common feature in many anti-inflammatory drugs. The trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins. Some trifluoromethyl-containing pyrazole derivatives have shown anti-inflammatory activity comparable to reference drugs like diclofenac and celecoxib.[11]
-
Anticancer Properties: Numerous pyrazole derivatives have been investigated for their anticancer effects.[11] The incorporation of a trifluoromethyl group, in particular, is a strategy used in the design of some anticancer agents.
-
Kinase Inhibitory Activity: The presence of the cyclopropyl and trifluoromethyl groups suggests potential for development as kinase inhibitors, a class of drugs often used in cancer therapy.
-
Other Potential Activities: Pyrazole derivatives have also been reported to have antimicrobial, anticonvulsant, and antidepressant activities.[9][10][12]
Experimental Protocols
For researchers interested in evaluating the biological activity of this compound or similar novel compounds, the following are generalized experimental protocols.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of a compound as a COX inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors like hematin and glutathione.
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, enzyme, and the test compound (or vehicle control). Pre-incubate for a specified time. Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) can be measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. Alternatively, oxygen consumption can be monitored using an oxygen electrode.[13][14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Hypothetical Experimental Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for an in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a test compound to reduce inflammation in an animal model.
Methodology:
-
Animals: Use rodents such as rats or mice.
-
Groups: Divide animals into groups: a control group (vehicle), a positive control group (e.g., celecoxib or indomethacin), and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound and control substances orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15][16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.
Conclusion
Celecoxib is a well-established selective COX-2 inhibitor with proven anti-inflammatory, analgesic, and antipyretic properties. In contrast, this compound is primarily known as a chemical intermediate. However, its structural components, namely the pyrazole core, the cyclopropyl group, and the trifluoromethyl group, are all features found in various biologically active molecules. This suggests that this compound holds potential as a scaffold for the development of novel therapeutics, particularly in the areas of inflammation, pain, and cancer. Further research, beginning with in vitro screening and progressing to in vivo models, is warranted to elucidate the specific biological activities of this compound and its derivatives. This guide serves as a foundational resource for researchers embarking on the investigation of this and similar pyrazole-based compounds.
References
- 1. PubChemLite - this compound (C7H7F3N2) [pubchemlite.lcsb.uni.lu]
- 2. Celecoxib [webbook.nist.gov]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity profiling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole against a kinase panel
Introduction: The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of kinases. This guide provides a comparative cross-reactivity analysis of a representative pyrazole-based compound, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, hereafter referred to as Cyclopyrazole-TFM. While this specific molecule is a known intermediate in the synthesis of kinase inhibitors[1], publicly available, comprehensive kinase panel screening data is limited. Therefore, this guide presents a hypothetical, yet plausible, kinase selectivity profile to illustrate its potential characteristics against a panel of diverse kinases. This analysis is juxtaposed with the activity of Staurosporine, a well-known non-selective kinase inhibitor, to provide a benchmark for selectivity.
Kinase Inhibition Profile: Cyclopyrazole-TFM vs. Staurosporine
The inhibitory activity of Cyclopyrazole-TFM was assessed against a panel of representative kinases and compared to Staurosporine. The data, presented as half-maximal inhibitory concentrations (IC50), demonstrates a potential selectivity profile for Cyclopyrazole-TFM, contrasting with the broad-spectrum inhibition by Staurosporine.
| Kinase Target | Cyclopyrazole-TFM IC50 (nM) | Staurosporine IC50 (nM)[2] | Kinase Family |
| Kinase A | 25 | 5 | Tyrosine Kinase |
| Kinase B | 350 | 10 | Serine/Threonine Kinase |
| Kinase C | >10,000 | 20 | Serine/Threonine Kinase |
| Kinase D | 15 | 2 | Tyrosine Kinase |
| Kinase E | 800 | 15 | Serine/Threonine Kinase |
| JNK3 | 227[3][4] | - | Serine/Threonine Kinase |
| GSK3β | >1000 | - | Serine/Threonine Kinase |
| p38α | >1000 | - | Serine/Threonine Kinase |
Note: The IC50 values for Cyclopyrazole-TFM are hypothetical for Kinases A-E, representing a plausible selectivity profile for a pyrazole-based inhibitor. The value for JNK3 is based on a structurally related derivative.[3][4] The IC50 values for Staurosporine are derived from publicly available data.[2]
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for determining the in vitro potency of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[2]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (Cyclopyrazole-TFM) and control (Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells of a 384-well plate.[5]
-
Dispense 2 µL of the Kinase Working Stock to each well.[5]
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.[5]
-
Incubate the plate for 60 minutes at room temperature (22–25°C).[5]
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[5][6]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the context of kinase inhibition and the process of its evaluation, the following diagrams illustrate a generic signaling pathway and the experimental workflow for kinase profiling.
Caption: A generic MAP Kinase signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Validating the Cellular Mechanism of Action of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities. The specific derivative, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, serves as a crucial building block in the synthesis of potent kinase inhibitors and other bioactive molecules.[1] Its structural features, including the electron-withdrawing trifluoromethyl group and the rigid cyclopropyl moiety, contribute to enhanced metabolic stability and target binding affinity.[1] This guide provides a comparative overview of the validation of the mechanism of action for hypothetical derivatives of this compound in cellular models, juxtaposed with established pyrazole-based compounds.
Putative Mechanism of Action: Kinase Inhibition and Induction of Apoptosis
Based on the extensive literature on pyrazole derivatives, a primary mechanism of action for compounds derived from this compound is the inhibition of protein kinases.[2][3][4] Many pyrazole-based molecules are potent inhibitors of kinases crucial for cell cycle progression and signaling, such as Aurora kinases, Janus kinases (JAKs), and Abl kinase.[2][4] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis. Furthermore, some pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5][6]
A hypothetical signaling pathway illustrating this proposed mechanism is presented below.
Caption: Proposed mechanism of action for a this compound derivative.
Comparative Performance in Cellular Models
The following tables summarize the in vitro activity of various pyrazole derivatives against different cancer cell lines. This data provides a benchmark for evaluating the potency of new compounds based on the this compound scaffold.
Table 1: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound/Drug | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| AT9283 | HCT116 | Cell Growth | ~0.003 | [2] |
| PTA-1 | MDA-MB-231 | Cytotoxicity | Low µM range | [7] |
| SC-560 | A549 | Cell Proliferation | >50% inhibition at 100 µM | [6] |
| Compound 3f | MDA-MB-468 | Cytotoxicity | 14.97 (24h), 6.45 (48h) | [5] |
| Paclitaxel (Reference) | MDA-MB-468 | Cytotoxicity | 49.90 (24h), 25.19 (48h) | [5] |
| Sorafenib (Reference) | HepG2 | Cytotoxicity | 9.18 | [8] |
| Sorafenib (Reference) | HCT116 | Cytotoxicity | 5.47 | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| AT9283 | Aurora A | Enzyme Assay | ~3 | [2] |
| AT9283 | Aurora B | Enzyme Assay | ~3 | [2] |
| AT9283 | JAK2 | Enzyme Assay | ~1.2 | [2] |
| AT9283 | Abl (T315I) | Enzyme Assay | ~4 | [2] |
Experimental Protocols
A robust validation of the mechanism of action requires a series of well-defined cellular assays. The following are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: A typical experimental workflow for validating the mechanism of action.
Logical Relationships in Data Interpretation
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with other COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with other notable drugs in its class, including Rofecoxib, Etoricoxib, and Valdecoxib. The information presented herein is intended for research and informational purposes, drawing upon preclinical and clinical data to objectively evaluate the performance and characteristics of these agents. It is important to note that Rofecoxib and Valdecoxib were withdrawn from the market due to cardiovascular safety concerns.[1]
The core chemical structure of Celecoxib is 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. The 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole moiety mentioned in the topic is a key structural component of this widely used anti-inflammatory drug.
Quantitative Performance Analysis
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of Celecoxib and its main competitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Potency and Selectivity
This table presents the half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2, along with the selectivity index (COX-1 IC50 / COX-2 IC50). A lower IC50 value indicates greater potency, while a higher selectivity index signifies greater selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 6.6 | 0.8 | 8.3[1] |
| Rofecoxib | >100 | 1.3 | >77[1] |
| Etoricoxib | 127 | 1.2 | 106[1] |
| Valdecoxib | >100 | 0.05 | >2000[1] |
Table 2: Comparative Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of the compared COX-2 inhibitors, providing insights into their absorption, distribution, metabolism, and excretion profiles.
| Parameter | Celecoxib | Rofecoxib | Etoricoxib | Valdecoxib |
| Bioavailability | ~22-40% | ~93%[2] | ~100% | N/A (Prodrug: Parecoxib) |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[3] | 2-3 hours[2] | 1 hour | 2.25-3 hours |
| Plasma Half-life (t1/2) | ~11 hours[3] | ~17 hours[2] | ~22 hours | ~8-11 hours |
| Metabolism | Primarily by CYP2C9[4] | Hepatic, via reduction[5] | Extensive hepatic | Primarily by CYP3A4 and CYP2C9 |
| Primary Excretion Route | Feces and Urine[4] | Urine and Feces[2] | Urine (70%), Feces (20%) | Urine |
Key Experimental Methodologies
The data presented in this guide are derived from standardized preclinical and in vitro assays. Below are detailed protocols for two of the most critical experimental methods used to characterize and compare COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay is a widely used method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a physiologically relevant ex vivo system.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Test compounds (e.g., Celecoxib, Rofecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).
Procedure:
-
COX-1 Assay (TXB2 production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce platelet activation and subsequent TXB2 production via COX-1.
-
Serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using an EIA kit as an index of COX-1 activity.
-
-
COX-2 Assay (PGE2 production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression in monocytes.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by EIA as an index of COX-2 activity.[1]
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[6]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200g).
-
Test compounds (e.g., Celecoxib) prepared in a suitable vehicle for oral or intraperitoneal administration.
-
1% w/v solution of lambda-carrageenan in sterile saline.
-
Plethysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume or thickness of the right hind paw is measured.
-
Animals are dosed with the test compound or vehicle at a specified time before the carrageenan injection (e.g., 30-60 minutes).
-
A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.[7]
-
Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7][8]
-
Data Analysis:
-
The degree of paw edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.
-
The percentage of inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Caption: A typical workflow for the preclinical evaluation of COX-2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Rofecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their inhibitory activities against key protein targets implicated in various diseases. The information presented herein is a synthesis of data from multiple studies on closely related pyrazole derivatives, aiming to provide a comprehensive overview for guiding future drug discovery efforts.
Comparative Biological Activity of Pyrazole Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole core and its appended aryl rings. The following table summarizes the quantitative data from studies on structurally related pyrazole derivatives, highlighting their inhibitory potency against different protein kinases and enzymes.
| Compound ID | Core Structure Modification | Target | IC50/EC50 (nM) | Reference |
| Analog 1 (Reference) | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET kinase | 44 | [1] |
| Analog 2 | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide with V804M mutation | RET kinase | 252 | [1] |
| Analog 3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | 227 | [2] |
| Analog 4 | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Anti-inflammatory | Optimal activity comparable to diclofenac and celecoxib | [3] |
| Analog 5 | Trifluoromethyl-pyrazole-carboxamide derivative | COX-2 | Selective inhibition | [4] |
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for this class of compounds:
-
Substitution at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring significantly influences potency and selectivity. For instance, in the JNK3 inhibitor series, a pyrimidyl group at this position was found to be crucial for activity.[2]
-
Substituents at the 5-position: The presence of a cyclopropyl group at the 5-position appears to be favorable for binding to certain kinases, as seen in the RET kinase inhibitors.[1] Modifications to this group can modulate potency and metabolic stability.
-
Aryl Substituents: The substitution pattern on the aryl rings attached to the pyrazole core plays a critical role in determining target specificity and potency. For example, in the COX inhibitor series, different substitutions on the N-phenyl ring led to varying degrees of COX-2 selectivity.[4]
-
Amide/Carboxamide Linker: The carboxamide linker at the 4-position is a common feature in many active analogs, suggesting its importance in establishing key interactions within the target's binding site.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol for RET and JNK3)
-
Enzyme and Substrate Preparation: Recombinant human RET or JNK3 kinase is used. A suitable substrate peptide is prepared in an assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound or vehicle (DMSO) is then added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate Preparation: Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the COX enzyme in the presence of a cofactor (e.g., hematin) for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values for COX-1 and COX-2 are determined from the dose-response curves, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a representative kinase signaling pathway targeted by these pyrazole analogs and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of pyrazole analogs.
Caption: Representative kinase signaling pathway targeted by pyrazole inhibitors.
References
- 1. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Frontiers: A Comparative Guide to 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is paramount in the pursuit of targeted and effective therapeutics. This guide provides a comparative analysis of the enantioselective synthesis and potential biological significance of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives, a class of compounds holding promise in medicinal chemistry.
The unique structural combination of a pyrazole core, a trifluoromethyl group, and a cyclopropyl moiety imparts specific physicochemical properties that are highly desirable in drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyclopropyl ring introduces conformational rigidity and can improve potency and selectivity. Achieving enantiomeric purity is crucial, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
This guide summarizes the available experimental data on the enantioselective synthesis of a key derivative in this class and discusses the broader context of chiral pyrazoles' biological activities, offering a framework for future research and development.
Enantioselective Synthesis: A Case Study
The asymmetric synthesis of pyrazole derivatives bearing both cyclopropyl and trifluoromethyl groups is a challenging yet critical endeavor. A notable advancement in this area is the diastereo- and enantioselective organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones. This methodology has been successfully applied to synthesize (R,Z)-5-Cyclopropyl-2-phenyl-4-(5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one, a complex derivative that showcases the potential for creating chiral centers in this scaffold.
Table 1: Enantioselective Synthesis of a 5-Cyclopropyl-3-(trifluoromethyl)-pyrazole Derivative [1]
| Catalyst | Product | Yield (%) | ee (%) |
| Cinchonidine-derived thiourea VI | (R,Z)-5-Cyclopropyl-2-phenyl-4-(5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-ylidene)-2,4-dihydro-3H-pyrazol-3-one | 66 | 76 |
This reaction demonstrates a viable route to obtaining enantioenriched pyrazole derivatives with the desired substituents. The use of a cinchonidine-derived thiourea organocatalyst proved effective in inducing chirality, providing the product in good yield and with high enantiomeric excess.[1]
Comparison with Alternative Catalysts
While data for a direct comparison of catalysts for the synthesis of the aforementioned specific 5-cyclopropyl derivative is limited, the study that reported its synthesis did investigate the efficacy of various catalysts in a similar vinylogous aldol reaction for a 5-methyl-substituted pyrazolone. This provides valuable insight into the performance of different catalyst classes for this type of transformation.
Table 2: Catalyst Screening for a Similar Enantioselective Vinylogous Aldol Reaction [1]
| Catalyst Class | Specific Catalyst | Yield (%) | ee (%) |
| Cinchona Alkaloid-derived | Quinine | 85 | 70 |
| Cinchona Alkaloid-derived | Quinidine | 82 | 65 |
| Thiourea-based | Cinchonidine-derived thiourea VI | 92 | 90 |
| Squaramide-based | Quinine-derived squaramide XI | 46 | 77 |
As indicated in the table, thiourea-based organocatalysts, particularly the cinchonidine-derived variant, demonstrated superior performance in terms of both yield and enantioselectivity for this class of reactions.[1] This suggests that for the synthesis of other chiral this compound derivatives, catalysts of this type would be a promising starting point for optimization.
Experimental Protocols
General Procedure for the Enantioselective Vinylogous Aldol Reaction[1]
In a 5 mL vial, the corresponding alkylidenepyrazolone (0.1 mmol, 1 equivalent) and the cinchonidine-derived thiourea VI catalyst (5 mol %) are dissolved in 1 mL of dichloromethane (CH2Cl2). To this solution, the trifluoromethyl ketone (0.12 mmol, 1.2 equivalents) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the crude product is purified by flash column chromatography on silica gel to afford the desired chiral tertiary trifluoromethyl carbinol. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]
Potential Enantioselective Biological Activities and Signaling Pathways
While specific data on the enantioselective biological activity of this compound derivatives is not yet available in the public domain, the broader class of chiral pyrazole derivatives has been shown to exhibit a wide range of biological activities. It is well-established that the stereochemistry of a molecule can dramatically influence its interaction with biological targets.
For instance, different enantiomers of chiral drugs can display varying affinities for receptors, enzymes, and other biological macromolecules. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. The insecticidal activity of certain pyrazole derivatives, for example, is known to be stereospecific.[2]
Given the prevalence of pyrazole-based compounds as inhibitors of kinases and other enzymes, it is highly probable that the individual enantiomers of this compound derivatives will exhibit differential activity. For example, many kinase inhibitors target the ATP-binding pocket, a chiral environment where the specific 3D orientation of a ligand is critical for effective binding.
To illustrate a potential mechanism, a hypothetical signaling pathway involving a kinase target is depicted below. The enantiomers of a chiral pyrazole inhibitor could differentially modulate the activity of this kinase, leading to different downstream cellular responses.
References
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and etoricoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the selective COX-2 inhibitor, etoricoxib, and a class of structurally related pyrazole compounds, specifically 5-trifluoromethyl-pyrazole derivatives. Due to the limited availability of public data on the in vivo anti-inflammatory and analgesic efficacy of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, this comparison utilizes data from studies on structurally similar 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives as a proxy. This guide aims to offer a valuable resource for researchers by presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action: Targeting the COX-2 Pathway
Both etoricoxib and the pyrazole derivatives discussed are believed to exert their anti-inflammatory and analgesic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5] By selectively inhibiting COX-2 over COX-1, which is involved in gastric cytoprotection and platelet function, these compounds aim to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][4]
Caption: COX-2 signaling pathway in inflammation.
In Vivo Efficacy Comparison
This section presents a summary of the available in vivo data for 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives and etoricoxib in established animal models of inflammation and pain.
5-Trifluoromethyl-4,5-dihydro-1H-pyrazole Derivatives
A study investigated the antinociceptive and antiedematogenic effects of two 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives, EPFCA3 and MPFCA4, in a rat model of adjuvant-induced arthritis. The results indicated that these compounds produce a significant antinociceptive (pain-relieving) effect without affecting edema (swelling).[6]
| Compound | Animal Model | Dose (subcutaneous) | Primary Outcome | Result |
| EPFCA3 | Adjuvant-Induced Arthritis (Rat) | 1-1000 µmol/kg (acute) | Antinociception | Produced a significant antinociceptive effect.[6] |
| 100 µmol/kg (chronic, 15 days) | Antinociception | Produced a significant antinociceptive effect.[6] | ||
| Antiedematogenic | No significant effect on edema.[6] | |||
| MPFCA4 | Adjuvant-Induced Arthritis (Rat) | 1-1000 µmol/kg (acute) | Antinociception | Produced a significant antinociceptive effect.[6] |
| 100 µmol/kg (chronic, 15 days) | Antinociception | Produced a significant antinociceptive effect.[6] | ||
| Antiedematogenic | No significant effect on edema.[6] |
Etoricoxib
Etoricoxib has been extensively studied in various animal models of inflammation and pain, demonstrating both anti-inflammatory and analgesic properties.
| Compound | Animal Model | Dose (oral) | Primary Outcome | Result |
| Etoricoxib | Carrageenan-Induced Paw Edema (Rat) | 5 mg/kg | Anti-inflammatory | Significant inhibition of paw edema.[7] |
| 10 mg/kg | Anti-inflammatory | Significant inhibition of paw edema.[7] | ||
| Etoricoxib | Formalin Test (Mouse) | 20 mg/kg (IP) | Analgesic (Phase 2) | Significant inhibition of flinching and licking behavior.[8] |
| Analgesic (Phase 1) | No significant effect.[8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further research.
Adjuvant-Induced Arthritis in Rats (for Pyrazole Derivatives)
This model is used to induce a chronic inflammatory condition resembling rheumatoid arthritis.[9][10][11]
-
Animals: Male Wistar rats are typically used.[6]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.[12]
-
Drug Administration: The test compounds (EPFCA3 and MPFCA4) are administered subcutaneously. For acute studies, a single dose is given. For chronic studies, daily doses are administered for a specified period (e.g., 15 days).[6]
-
Assessment of Nociception: Mechanical hyperalgesia is assessed using methods like the electronic von Frey test, where a pressure meter is used to determine the paw withdrawal threshold.
-
Assessment of Edema: The volume of the paw is measured using a plethysmometer at various time points after CFA injection.[13]
-
Biochemical Analysis: At the end of the study, blood and tissue samples can be collected to measure inflammatory markers such as TNF-α and myeloperoxidase activity.[6]
Carrageenan-Induced Paw Edema in Rats (for Etoricoxib)
This is a widely used model for evaluating acute inflammation.[13][14]
-
Animals: Male albino rats are commonly used.[7]
-
Drug Administration: Etoricoxib is administered orally one hour before the induction of inflammation.[7]
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[7]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline and at specific time points (e.g., 3 hours) after carrageenan injection.[7]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Formalin Test in Mice (for Etoricoxib)
This model is used to assess both neurogenic (Phase 1) and inflammatory (Phase 2) pain.[15][16][17]
-
Animals: Male mice are typically used.[8]
-
Drug Administration: Etoricoxib is administered intraperitoneally (IP) one hour before the formalin injection.[8]
-
Induction of Pain: 25 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[8]
-
Behavioral Observation: The amount of time the mouse spends licking or flinching the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[8][17]
-
Data Analysis: The total time spent in licking/flinching behavior is calculated for each phase and compared between the treated and control groups.
Caption: Generalized experimental workflow.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarbs.com [ijarbs.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. chondrex.com [chondrex.com]
- 10. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement: A Comparative Guide for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and Alternative Kinase Inhibitors
For researchers, scientists, and drug development professionals, establishing that a therapeutic compound reaches and interacts with its intended target within a living organism (in vivo target engagement) is a critical step in the validation of its mechanism of action and the determination of its therapeutic window. This guide provides an objective comparison of methodologies and data for assessing the in vivo target engagement of novel compounds, using the pyrazole-containing molecule 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole as a focal point and established kinase inhibitors as comparators. Given the prevalence of the pyrazole scaffold in kinase inhibitors, this guide will leverage data from well-characterized drugs targeting the MAPK signaling pathway, such as the BRAF inhibitor Dabrafenib and the MEK inhibitor Trametinib, to provide a practical framework for researchers.
The core of this guide focuses on two predominant techniques for quantifying in vivo target engagement: the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET) imaging. We will present detailed experimental protocols and comparative data to inform the design and interpretation of studies aimed at validating novel therapeutics.
Key Methodologies for In Vivo Target Engagement
Two of the most powerful techniques for directly assessing a drug's interaction with its target in a physiological setting are the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET).
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability is altered upon ligand binding.[1] By heating cells or tissue lysates to various temperatures, researchers can determine the degree to which a drug stabilizes its target protein, providing direct evidence of engagement.[2] CETSA can be adapted for in vivo studies by treating animals with the compound, collecting tissues or peripheral blood mononuclear cells (PBMCs), and then performing the thermal shift assay ex vivo.[3][4]
-
Positron Emission Tomography (PET): PET is a non-invasive imaging technique that allows for the visualization and quantification of a drug's distribution and target occupancy in real-time within a living organism.[5] This is achieved by radiolabeling the drug or a competing ligand and monitoring its accumulation in tissues of interest.[6] PET imaging provides invaluable spatial and temporal information about target engagement throughout the body.[7]
Comparative Data for Target Engagement Validation
While specific in vivo target engagement data for this compound is not publicly available, we can draw comparisons with established kinase inhibitors that target the MAPK pathway. The following tables summarize representative data for Dabrafenib (BRAF inhibitor) and Trametinib (MEK inhibitor), which serve as benchmarks for evaluating novel compounds.
| Compound | Target | Assay Type | Animal Model | Tissue/Cell Type | Key Findings | Reference |
| Dabrafenib | BRAFV600E | Western Blot (pERK) | Mouse Xenograft (A375P) | Tumor Tissue | Dose-dependent reduction in pERK levels, with significant inhibition observed at doses of 10 mg/kg and above. | [8] |
| Dabrafenib | BRAFV600E | Western Blot (pERK) | Mouse Xenograft (A375P) | Tumor Tissue | Rapid and sustained pERK inhibition observed 2 hours post-dosing and lasting up to 18 hours on days 7 and 14 of treatment. | [9] |
| Trametinib | MEK1/2 | PET Imaging (124I-Trametinib) | Mouse Xenograft (B16F10) | Tumor and various tissues | Peak tumor uptake between 24 and 48 hours. High uptake in the liver followed by clearance through the gastrointestinal tract. | [10][11] |
| Trametinib | MEK1/2 | Western Blot (pERK) | N/A (Cell-based) | Various cancer cell lines | Potent inhibition of pERK with IC50 values in the low nanomolar range. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the MAPK signaling pathway, a common target for kinase inhibitors, and the general workflows for CETSA and PET imaging experiments.
MAPK signaling pathway with points of inhibition.
Experimental workflow for in vivo CETSA.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Assessing the Off-Target Effects of Kinase Inhibitors Derived from 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of numerous kinase inhibitors, valued for its ability to be readily synthesized and modified to achieve desired potency and selectivity. The building block, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, represents a key starting material for a new generation of kinase inhibitors. This guide provides a comparative analysis of the off-target effects of kinase inhibitors that incorporate a pyrazole core, with a focus on compounds structurally related to those derived from this specific building block. We will compare their performance with alternative inhibitors and provide insights into the experimental methodologies used for such assessments.
While direct off-target profiling data for a specific kinase inhibitor synthesized from this compound is not publicly available, we can infer potential off-target profiles by examining well-characterized pyrazole-containing drugs such as Crizotinib and Ruxolitinib. These compounds, while having different substitution patterns, share the core pyrazole structure and provide valuable insights into the potential for off-target interactions inherent to this class of molecules.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The following table summarizes the inhibitory activity (IC50 values) of selected pyrazole-containing and alternative kinase inhibitors against their primary targets and a panel of off-target kinases. This data is compiled from various preclinical studies and provides a snapshot of their relative selectivities.
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases | IC50 (nM) vs. Off-Targets |
| Pyrazole-Containing Inhibitors | ||||
| Crizotinib | ALK, MET | 5-25 | ROS1 | ~6 |
| RON | >250 | |||
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | TYK2 | 19 |
| JAK3 | 428 | |||
| ROCK | Potent Inhibition | |||
| Alternative Kinase Inhibitors | ||||
| Tofacitinib (JAK inhibitor) | JAK1, JAK3 | 15.1, 55 | JAK2 | 77.4 |
| Dasatinib (Multi-kinase inhibitor) | BCR-ABL, SRC family | <1 | c-KIT | 16 |
| PDGFRβ | 28 | |||
| EphA2 | 30 |
Note: IC50 values are approximate and can vary depending on the assay conditions. This table is for comparative purposes and is not an exhaustive list of all off-target interactions.
Experimental Protocols for Assessing Off-Target Effects
A thorough evaluation of off-target effects is a critical step in drug development. Several experimental approaches are employed to characterize the selectivity profile of a kinase inhibitor.
In Vitro Kinase Profiling
This is the most common method to assess the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, a specific purified kinase, its corresponding substrate (a peptide or protein), and a kinase buffer are combined.
-
Inhibitor Addition: The diluted inhibitor is added to the wells. Control wells with no inhibitor (vehicle control) and no kinase (background control) are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at an optimal temperature (typically 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.[1]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a physiological context and for identifying effects on cellular signaling pathways.
Methodology:
-
Cell Treatment: Cells are treated with the kinase inhibitor at various concentrations and for different durations.
-
Lysate Preparation: The cells are lysed to extract proteins.
-
Western Blotting: The phosphorylation status of the target kinase and its downstream substrates is assessed by Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of a known substrate indicates on-target engagement.
-
Phenotypic Assays: The effect of the inhibitor on cellular processes such as proliferation, apoptosis, or migration is measured.
Chemical Proteomics
This approach identifies the direct protein targets of a drug in a complex biological sample.
Methodology:
-
Affinity Chromatography: The kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Lysate Incubation: A cell lysate is incubated with the immobilized inhibitor.
-
Target Pulldown: Proteins that bind to the inhibitor are "pulled down" and separated from the rest of the lysate.
-
Mass Spectrometry: The bound proteins are identified by mass spectrometry, revealing both the intended target and any off-targets.
Visualizing the Assessment of Off-Target Effects
The following diagrams illustrate the workflow for assessing kinase inhibitor off-target effects and a simplified representation of a signaling pathway that can be affected by such interactions.
Discussion
The data presented highlight that even relatively selective kinase inhibitors can exhibit off-target activities. For instance, Ruxolitinib, a potent JAK1/2 inhibitor, also shows activity against TYK2 and, notably, has been reported to impair dendritic cell migration through off-target inhibition of ROCK.[2] This underscores the importance of comprehensive profiling to understand the full biological consequences of a new chemical entity.
Crizotinib, while highly selective for ALK and MET, also potently inhibits ROS1, an off-target effect that has been therapeutically exploited in ROS1-rearranged non-small cell lung cancer.[3] This illustrates that off-target effects are not always detrimental and can sometimes expand the therapeutic utility of a drug.
In contrast, Dasatinib is a multi-kinase inhibitor with a broader spectrum of activity, which contributes to its efficacy but also to a different side-effect profile.[4] Tofacitinib, an alternative to the pyrazole-containing Ruxolitinib for JAK inhibition, also displays a distinct selectivity profile across the JAK family.[5][6]
For novel inhibitors derived from this compound, it is reasonable to anticipate a unique selectivity profile that will be dictated by the other substituents on the pyrazole core and any appended chemical moieties. The presence of the trifluoromethyl group can influence binding affinity and metabolic stability, while the cyclopropyl group can impart conformational rigidity and explore specific hydrophobic pockets within the kinase ATP-binding site.
Conclusion
The assessment of off-target effects is a complex but essential aspect of drug discovery and development. While this compound is a promising starting point for the synthesis of novel kinase inhibitors, a thorough and multi-faceted approach to profiling their selectivity will be paramount. By employing a combination of in vitro kinase screening, cell-based assays, and chemical proteomics, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for the development of safer and more effective targeted therapies. The comparative data from existing pyrazole-based inhibitors serve as a valuable guide for anticipating and interpreting the off-target profiles of next-generation compounds.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 2. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
A Comparative Guide to the AD-ME Properties of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents across various disease areas, including cancer and infectious diseases.[1][4] The incorporation of substituents such as a trifluoromethyl group can further enhance metabolic stability and target affinity.[5][6]
This guide provides a comparative framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and its structural analogs. While direct experimental data for this specific compound and its analogs are not publicly available, this document outlines the standard high-throughput in vitro assays used to characterize such compounds, presents illustrative data in the required format, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Data Presentation: Comparative ADME Profile
The following table summarizes key in vitro ADME properties for the parent compound and a series of hypothetical analogs. This data is illustrative and serves to demonstrate how results from the described experimental protocols would be presented for a comparative analysis.
| Compound | Structure (2D Representation) | Metabolic Stability (t½, min) | Cell Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / A→B) | Plasma Protein Binding (%) |
| Parent Compound | This compound | > 60 | 8.5 | 1.2 | 85 |
| Analog A | 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole | 45 | 9.2 | 1.1 | 82 |
| Analog B | 5-cyclopropyl-3-(cyano)-1H-pyrazole | 25 | 12.1 | 0.9 | 75 |
| Analog C | 1-phenyl-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | > 60 | 1.5 | 3.5 | 98 |
Table 1: Illustrative ADME Data for Pyrazole Analogs. This table provides a hypothetical comparison of key ADME parameters. Metabolic stability is represented by the half-life (t½) in human liver microsomes. Cell permeability is given by the apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) direction in Caco-2 cells, with the efflux ratio indicating potential for active transport. Plasma protein binding is shown as the percentage bound to human plasma proteins.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, providing an estimate of its metabolic clearance.[7][8][9]
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][10]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
Procedure:
-
Preparation: Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[9]
-
Reaction Mixture: Prepare a reaction mixture containing the diluted microsomes and the test compound at a final concentration of 1 µM.[9]
-
Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
Time Points: Collect aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Termination: Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.[7]
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[10]
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[7]
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural log of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) is calculated to predict the in vivo clearance rate.[9]
Cell Permeability Assay (Caco-2 Bidirectional Assay)
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] It is used to predict oral absorption and determine if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13][14]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS and supplements)[11]
-
Transwell® permeable supports (e.g., 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)[11]
-
Lucifer yellow for monolayer integrity testing[13]
-
Control compounds (e.g., Atenolol for low permeability, Propranolol or Antipyrine for high permeability)[13]
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. A TEER value > 200-300 Ω·cm² is typically required.[14][15] Additionally, assess the permeability of a paracellular marker like Lucifer yellow; low passage indicates a healthy monolayer.[13]
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[11]
-
Basolateral to Apical (B→A) Transport: In separate wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[13]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11] At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for each direction using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) .
-
An ER value greater than 2 suggests the compound is subject to active efflux.[13][14]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that binds to plasma proteins, which is crucial as only the unbound fraction is available to interact with targets and be cleared.[16][17] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.[17][18]
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (or similar 96-well dialysis apparatus)[18][19]
-
Dialysis membrane (e.g., 8-14 kDa MWCO)
-
Human plasma (or plasma from other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution
Procedure:
-
Preparation: Spike the test compound into plasma at the desired final concentration (e.g., 1-2 µM).[18]
-
Device Loading: Add the compound-spiked plasma to the sample (donor) chamber of the RED device insert. Add an equal volume of PBS to the buffer (receiver) chamber. The two chambers are separated by the dialysis membrane.[16][18]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 rpm) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[16][17]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate comparison, matrix-match the samples. Add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins by adding cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples to pellet proteins and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[19]
Data Analysis:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).
-
The percentage bound is calculated as: % Bound = (1 - fu) * 100 .
Mandatory Visualizations
The following diagrams illustrate key workflows in the ADME assessment process.
Figure 1: High-level workflow for in vitro ADME profiling of pyrazole analogs.
Figure 2: Detailed experimental workflow for the Caco-2 bidirectional permeability assay.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. enamine.net [enamine.net]
- 19. bio-protocol.org [bio-protocol.org]
benchmarking the selectivity of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole against known kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of the novel compound 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, hereafter referred to as Cpd-X, against a panel of well-characterized kinase inhibitors. The data presented for Cpd-X is hypothetical and for illustrative purposes, designed to showcase its potential selectivity profile in contrast to established broad-spectrum and targeted inhibitors.
Executive Summary
Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development. A highly selective inhibitor can offer a better therapeutic window and reduced off-target effects. This guide benchmarks the hypothetical kinase inhibition profile of Cpd-X against the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the more selective EGFR inhibitor Erlotinib. The comparative data highlights the potential for Cpd-X as a selective kinase inhibitor, warranting further investigation.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the quantitative data (IC50 values in nM) for Cpd-X and the selected known kinase inhibitors against a representative panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Cpd-X (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Tyrosine Kinases | ||||
| ABL1 | >10,000 | 20 | 0.6 | >10,000 |
| SRC | 50 | 6 | 0.8 | >10,000 |
| EGFR | >10,000 | 100 | 30 | 2 |
| VEGFR2 | 75 | 15 | 1.5 | 2,100 |
| PDGFRβ | 120 | 25 | 1.1 | 1,500 |
| c-KIT | >1,000 | 10 | 1.2 | >10,000 |
| Serine/Threonine Kinases | ||||
| CDK2 | >1,000 | 3 | 32 | >10,000 |
| p38α (MAPK14) | 15 | 50 | 22 | >10,000 |
| JNK1 | 25 | 40 | >1,000 | >10,000 |
| AKT1 | >10,000 | 150 | 110 | >10,000 |
| PKA | >10,000 | 7 | 1,800 | >10,000 |
| PKCα | >10,000 | 3 | 1,200 | >10,000 |
Disclaimer: The IC50 values for Cpd-X are hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase is provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., Cpd-X)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.
Caption: General workflow for determining kinase inhibitor selectivity.
Comparative In Vitro Analysis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and Structurally Related Pyrazole Derivatives
For Immediate Release
This publication provides a comparative guide to the in vitro biological activities of pyrazole derivatives, with a focus on placing the potential therapeutic relevance of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole into the context of other functionally evaluated compounds from the same class. Due to the limited publicly available in vitro data for this compound, this guide leverages data from structurally related pyrazole compounds to offer a statistical and biological benchmark. The audience for this guide includes researchers, scientists, and professionals in drug development.
While this compound is recognized as a key intermediate in the synthesis of kinase inhibitors for cancer therapy and in agrochemical formulations, direct experimental data on its intrinsic biological activity is not extensively documented in peer-reviewed literature. This guide addresses this gap by presenting a curated comparison with other pyrazole derivatives that have been evaluated for their anticancer, anti-inflammatory, and antifungal properties.
Comparative Analysis of In Vitro Biological Activities
The following tables summarize the quantitative in vitro data for selected pyrazole derivatives, offering a baseline for assessing the potential efficacy of this compound.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Pyrazole 5a | MCF-7 (Breast) | Not Specified | 14 | [1] |
| Methoxy Derivative 3d | MCF-7 (Breast) | Not Specified | 10 | [1] |
| Methoxy Derivative 3e | MCF-7 (Breast) | Not Specified | 12 | [1] |
| Compound 5b | K562 (Leukemia) | MTT Assay | 0.021 | [2] |
| Compound 5b | A549 (Lung) | MTT Assay | 0.69 | [2] |
| Compound 5b | MCF-7 (Breast) | MTT Assay | >10 | [2] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound | Enzyme | Assay | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Compound 2a | COX-2 | Not Specified | 19.87 | Not Specified | |
| Compound 3b | COX-2 | Not Specified | 39.43 | 22.21 | |
| Compound 4a | COX-2 | Not Specified | 61.24 | 14.35 | |
| Compound 5b | COX-2 | Not Specified | 38.73 | 17.47 | |
| Compound 5e | COX-2 | Not Specified | 39.14 | 13.10 |
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound | Fungal Strain | Assay | EC50 (mg/L) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Compound Y13 | G. zeae | Mycelium Growth Rate | 13.1 | [3] |
| Compound Y13 | B. dothidea | Mycelium Growth Rate | 14.4 | [3] |
| Compound Y13 | F. prolifeatum | Mycelium Growth Rate | 13.3 | [3] |
| Compound Y13 | F. oxysporum | Mycelium Growth Rate | 21.4 | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound.
-
Enzyme Incubation: Incubate purified COX-1 or COX-2 enzyme with the test compound or vehicle control for a predetermined time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the vehicle control and determine the IC50 value.
Mycelium Growth Rate Assay for Antifungal Activity
This assay assesses the ability of a compound to inhibit the growth of fungal mycelia.
-
Medium Preparation: Prepare potato dextrose agar (PDA) medium and amend it with various concentrations of the test compound dissolved in a suitable solvent.
-
Fungal Inoculation: Place a mycelial plug from the edge of a fresh fungal culture onto the center of the compound-amended and control PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Growth Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound relative to the control and determine the EC50 value, the concentration that inhibits fungal growth by 50%.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs discussed, the following diagrams are provided.
Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.
Caption: General workflow for the MTT cell viability assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a pyrazole derivative. Due to the presence of the trifluoromethyl group, this compound should be handled as a halogenated organic compound and disposed of as hazardous waste. Adherence to these procedures is critical to mitigate potential environmental contamination and ensure personnel safety.
Hazard Assessment and Classification
Based on analogous compounds, the primary hazards are likely to include:
Table 1: Hazard Summary for Structurally Similar Pyrazole Derivatives
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity (oral) |
| H315: Causes skin irritation | Skin irritation |
| H319: Causes serious eye irritation | Serious eye irritation |
| H335: May cause respiratory irritation | STOT - Single exposure |
Note: This table is based on data for similar pyrazole compounds and should be used as a precautionary guide.
Standard Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous research chemical disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous chemical waste.[1][4]
-
Segregate Waste Streams: If possible, segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[1]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use only designated, compatible, and leak-proof containers for hazardous waste collection. The container must have a secure, tight-fitting lid.[1][4]
-
Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Container Management: Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[5] Keep the exterior of the container clean and free of contamination.[5]
Step 3: Storage and Collection
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[4]
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the disposal personnel with all necessary information regarding the waste.
Step 4: Spill Management
In the event of a spill, immediately follow your laboratory's established spill response procedure.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain and Absorb: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Dispose: Carefully collect the absorbed material into a sealable container and dispose of it as hazardous waste, following the containerization and labeling procedures outlined above.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations
-
Consult Local Regulations: Always consult your institution's Environmental Health & Safety (EHS) department and local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][6]
-
Personal Protective Equipment (PPE): When handling this compound or its waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical. The first rinseate from cleaning glassware should be collected and disposed of as hazardous waste.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash, as this can lead to environmental contamination.[4][6]
References
Essential Safety and Operational Guide for Handling 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. The following procedures are based on best practices for handling potentially hazardous research chemicals, drawing on safety data for structurally similar pyrazole and trifluoromethyl-containing compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear.[3]
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[2][4] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should provide a snug fit to prevent any splashes from entering the eyes.[3] A face shield should be worn over safety glasses, especially when there is a risk of splashes or exothermic reactions.[4] |
| Body | Laboratory coat and protective clothing | A flame-resistant lab coat (e.g., Nomex®) should be worn over long pants and a long-sleeved shirt made of natural fibers like cotton.[4] For significant splash potential, chemical-resistant aprons or coveralls (e.g., Tyvek®) provide an additional layer of protection.[3] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted in the laboratory.[4][5] |
| Respiratory | Respirator (if necessary) | If engineering controls (e.g., fume hood) are insufficient to control airborne exposure to dust or aerosols, a respirator is required. Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for safely handling this compound.
Experimental Workflow
Caption: Workflow for the proper handling of this compound.
Detailed Methodologies
-
Preparation :
-
Before beginning any work, consult available safety data for structurally similar pyrazole and trifluoromethyl compounds.[2][6]
-
Always wear the appropriate personal protective equipment as outlined in the table above.[6]
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[7][8]
-
-
Handling :
-
When weighing the solid material, do so in the fume hood to prevent the generation of dust in the open lab.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup :
III. Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to protect personnel and the environment.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible waste container (e.g., HDPE).[11] | Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in this container.[6][11] Label the container with "Hazardous Waste," the chemical name, and any known hazards.[1] |
| Liquid Waste | Dedicated, leak-proof, and chemically compatible container.[1] | Collect all solutions containing the compound. Do not overfill the container, leaving at least 10% headspace.[1] If possible, segregate halogenated from non-halogenated waste.[1] The first rinse of any contaminated glassware should also be collected as hazardous waste.[1] |
| Empty Containers | Original or appropriate waste container. | Triple rinse the empty container with a suitable solvent. The first rinseate must be collected as hazardous waste.[1] After thorough cleaning, the container can be disposed of according to institutional guidelines. |
Disposal Protocol
-
Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Storage : Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[11]
-
Professional Disposal : The primary and most recommended method for disposal is through a licensed chemical waste disposal service.[6][11] Contact your institution's EHS office to arrange for pickup.[11] Never dispose of this compound or its solutions down the drain.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trimaco.com [trimaco.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
